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Core Science & Biosynthesis

Foundational

Trimethyl 1,3,5-Benzenetricarboxylate: The Symmetric Scaffold for Supramolecular Architectures

Topic: Trimethyl 1,3,5-benzenetricarboxylate: Chemical Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Trimethyl 1,3,5-benzenetricarboxylate: Chemical Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Trimethyl 1,3,5-benzenetricarboxylate (TMT), also known as Trimethyl trimesate, is the methyl ester derivative of trimesic acid.[1] It serves as a critical symmetric scaffold in organic synthesis, particularly in the creation of Metal-Organic Frameworks (MOFs) and dendritic polymers . Unlike its parent acid, TMT offers enhanced solubility in organic media and a controlled reactivity profile, making it an indispensable precursor for "modulated synthesis" techniques where slow ligand release is required to grow high-quality single crystals. This guide details the physiochemical properties, synthesis protocols, and mechanistic applications of TMT in advanced materials science.

Chemical Profile & Physiochemical Properties[1][2][3][4][5]

TMT is characterized by its


 molecular symmetry, providing three equivalent ester sites for functionalization. This symmetry is the cornerstone of its utility in generating isotropic networks.
Table 1: Physiochemical Specifications
PropertyValueNotes
CAS Number 2672-58-4
Formula

Molecular Weight 252.22 g/mol
Structure Planar Benzene Core

Point Group Symmetry
Appearance White to off-white crystalline solidNeedles or platelets
Melting Point 144 – 148 °CSharp transition indicates high purity
Solubility High:

, Acetone, DMF, DMSOLow: Water, Hexane
Hydrophobic ester groups limit aqueous solubility
Reactivity Ester Hydrolysis, Transamidation, ReductionStable under ambient conditions; hydrolyzes in acidic/basic media

Synthesis & Production Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Standard Lab Scale)

This method is preferred for laboratory synthesis due to its high yield and simplicity. It utilizes the equilibrium shift principle by removing water or using excess methanol.

Mechanism: Protonation of the carbonyl oxygen of trimesic acid, followed by nucleophilic attack by methanol.

Step-by-Step Methodology:

  • Reagents: Suspend Trimesic Acid (10.0 g, 47.6 mmol) in anhydrous Methanol (100 mL).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , 2.0 mL) dropwise with stirring. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (65 °C) for 12–24 hours. The suspension will clear as the ester forms.

  • Workup:

    • Cool to room temperature.

    • Remove excess methanol via rotary evaporation.

    • Dissolve residue in Ethyl Acetate (150 mL).

    • Wash with saturated

      
       (2 x 50 mL) to remove unreacted acid and catalyst.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from minimal hot methanol or ethanol to yield white needles.

Visualization: Synthesis Pathway

Synthesis Trimesic Trimesic Acid (C9H6O6) Intermediate Tetrahedral Intermediate Trimesic->Intermediate H2SO4, Reflux Protonation MeOH Methanol (Excess) MeOH->Intermediate Nucleophilic Attack TMT Trimethyl 1,3,5- benzenetricarboxylate Intermediate->TMT - H2O Elimination

Figure 1: Acid-catalyzed esterification pathway transforming Trimesic Acid into TMT.

Advanced Applications

Metal-Organic Frameworks (MOFs): The "Modulator" Effect

In MOF synthesis, mixing metal salts directly with trimesic acid often leads to rapid precipitation of amorphous powder due to fast nucleation. TMT is used as a latent ligand source .

  • Mechanism: Under solvothermal conditions (e.g., DMF/H2O at 120°C), TMT undergoes slow, controlled hydrolysis.

  • Result: This releases the active trimesic acid linker gradually, keeping the supersaturation ratio low. This favors the growth of large, defect-free single crystals (e.g., MIL-96, HKUST-1 analogues) suitable for X-ray diffraction.

Visualization: In-Situ Hydrolysis Logic

MOF_Growth TMT Precursor: TMT (Soluble Ester) Conditions Solvothermal Conditions (DMF/H2O, 120°C) TMT->Conditions SlowRelease Slow Hydrolysis Rate Limiting Step Conditions->SlowRelease FreeLigand Free Ligand: Trimesic Acid SlowRelease->FreeLigand Gradual Release Nucleation Controlled Nucleation FreeLigand->Nucleation Metal Metal Ions (Cu2+, Y3+, etc.) Metal->Nucleation Crystal High-Quality Single Crystal MOF Nucleation->Crystal

Figure 2: The "Modulated Synthesis" approach using TMT to control MOF crystal growth kinetics.

Dendrimer Synthesis (The Core)

TMT acts as a


-symmetric core for divergent dendrimer synthesis . Reacting TMT with diamines (e.g., ethylenediamine, EDA) converts the ester groups into amides, generating a "Star" initiator with primary amine termini.
  • Reaction Type: Transamidation (Aminolysis).

  • Significance: This creates the "Generation 0" (G0) core for PAMAM-like or poly(amide) dendrimers used in drug delivery.

Reactivity & Functionalization Guide

Researchers can exploit the ester functionality for various derivatizations:

  • Reduction to Trialcohol:

    • Reagent:

      
       (Lithium Aluminum Hydride) in THF.
      
    • Product: 1,3,5-Benzenetrimethanol.[2]

    • Use: Cross-linker for polyurethanes; precursor for benzylic bromides.

  • Partial Hydrolysis:

    • Reagent: 1 equivalent of NaOH.

    • Product: Mono-ester or Di-ester dicarboxylic acids.

    • Use: Desymmetrization of the core to create "Janus" molecules (molecules with two different faces/properties).

Safety & Handling (MSDS Summary)

While TMT is generally stable, standard laboratory safety protocols must be observed.

  • GHS Classification:

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335 - Respiratory Irritation)

  • Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent slow hydrolysis by atmospheric moisture over long periods.

References

  • National Institute of Standards and Technology (NIST). (2023). 1,3,5-Benzenetricarboxylic acid, trimethyl ester Mass Spectrum and IR Data. Retrieved from [Link]

  • PubChem. (2024).[3] Trimethyl benzene-1,3,5-tricarboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Loiseau, T., et al. (2006). A new indium metal-organic 3D framework with 1,3,5-benzenetricarboxylate, MIL-96.[4] Microporous and Mesoporous Materials. (Demonstrates the use of TMT as a precursor for controlled MOF growth).

Sources

Exploratory

Technical Guide: Solubility Profile & Characterization of Trimethyl 1,3,5-Benzenetricarboxylate

The following technical guide is structured to provide an authoritative reference on the solubility behavior of trimethyl 1,3,5-benzenetricarboxylate (trimethyl trimesate). It synthesizes available physicochemical data w...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative reference on the solubility behavior of trimethyl 1,3,5-benzenetricarboxylate (trimethyl trimesate). It synthesizes available physicochemical data with field-proven experimental protocols, addressing the needs of researchers in MOF synthesis, process chemistry, and crystal engineering.[1]

[1]

Executive Summary

Trimethyl 1,3,5-benzenetricarboxylate (CAS 2672-58-4) is the trimethyl ester of trimesic acid.[1][2] It serves as a critical organic linker in the synthesis of Metal-Organic Frameworks (MOFs), particularly yttrium-based open frameworks, and as a high-purity intermediate in the production of pharmaceutical agents.[1]

Unlike its parent compound (trimesic acid), which relies heavily on hydrogen bond donation for solubility, the trimethyl ester is a hydrogen bond acceptor with significant lipophilic character.[1] This guide delineates its solubility landscape, providing qualitative data, predictive models, and a validated experimental protocol for precise solubility determination.

Physicochemical Profile

Understanding the solid-state properties of the solute is a prerequisite for selecting an appropriate solvent system.[1]

PropertySpecificationMechanistic Implication
Chemical Formula C₁₂H₁₂O₆Moderate molecular weight (252.22 g/mol ) suggests reasonable kinetics in dissolution.[1]
Physical State Crystalline SolidHigh lattice energy requires overcoming fusion enthalpy (

) for dissolution.
Melting Point 144–147 °CSignificant thermal stability; allows for high-temperature recrystallization (e.g., in DMF or DMSO).[1]
Polarity Moderate (Ester functionality)Soluble in polar aprotic solvents; moderate solubility in alcohols; insoluble in non-polar alkanes without co-solvents.
H-Bonding Acceptor (C=O) onlyLacks H-bond donors, making it significantly more soluble in organic solvents (like chloroform) than the parent acid.[1]

Solubility Landscape

While extensive mole-fraction data exists for the parent acid, the ester exhibits a distinct solubility profile driven by dipole-dipole interactions and


-

stacking rather than strong hydrogen bonding.[1]
Qualitative Solubility Data

The following classification is derived from synthesis protocols and isolation techniques reported in technical literature.

Solvent ClassSpecific SolventsSolubility StatusOperational Notes
Chlorinated Hydrocarbons Chloroform (

), DCM
High Primary solvent for extraction and purification.[1] Used to dissolve crude product after synthesis.
Amides (Polar Aprotic) DMF, DEF, NMPHigh Critical for MOF synthesis (solvothermal methods).[1] Soluble at both RT and elevated temperatures.
Ketones Acetone, MEKModerate to High Good solvent for rapid dissolution; often used in solvent exchange processes.[1]
Alcohols Methanol, EthanolTemperature Dependent Moderate solubility at reflux; low solubility at RT.[1] Ideal for recrystallization .[3][4]
Ethers THF, Diethyl EtherModerate Soluble, but often requires higher volumes compared to chlorinated solvents.[1]
Aqueous WaterInsoluble Hydrophobic aromatic core prevents hydration. Water is an effective anti-solvent.
Mechanistic Insight: Acid vs. Ester

It is vital to distinguish the ester from 1,3,5-benzenetricarboxylic acid (Trimesic Acid).[1]

  • The Acid: High solubility in alcohols (ethanol > methanol) due to H-bond donation/acceptance. Low solubility in chloroform.

  • The Ester: High solubility in chloroform and aprotic solvents due to lack of H-bond donor capability.[1] The esterification "caps" the polar carboxylic groups, increasing lipophilicity.[1]

Experimental Protocol: Solubility Determination

Since specific mole-fraction curves for this ester are often proprietary or absent in public databases, researchers must generate their own data.[1] The following Laser Monitoring Observation Technique is superior to the static gravimetric method for generating precise polythermal solubility curves.

Protocol: Dynamic Laser Monitoring Method

This method minimizes human error in detecting the "disappearance" point of the solid phase.

Reagents: Trimethyl 1,3,5-benzenetricarboxylate (>99% purity), HPLC-grade solvents. Equipment: Jacketed glass vessel, programmable thermostat (±0.01 K), laser source (<5 mW), photodetector.[1]

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute (m1) and Solvent (m2) Mix Equilibrate in Jacketed Vessel (Stirring @ 400 rpm) Start->Mix Heat Ramp Temperature (0.2 K/min) Mix->Heat Laser Monitor Laser Transmissivity (I/I0) Heat->Laser Detect Detect Transmissivity Jump (Solid Dissolution) Laser->Detect Record Record Temperature (T_eq) Calculate Mole Fraction (x) Detect->Record T_clear Repeat Add Solvent Increment (Dilution Method) Record->Repeat Repeat->Mix New Composition End Plot ln(x) vs 1/T Repeat->End Sufficient Data Points

Figure 1: Dynamic laser monitoring workflow for determining the solubility boundary of trimethyl 1,3,5-benzenetricarboxylate.

Step-by-Step Procedure
  • Preparation: Load a known mass (

    
    ) of the ester and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set stirring speed to ensure suspension homogeneity (avoid vortexing).

  • Heating: Ramp temperature slowly (e.g., 0.2 K/min).

  • Detection: Direct a laser beam through the suspension. The photodetector will register low intensity due to scattering by crystals.

  • Endpoint: As the last crystal dissolves, laser transmission intensity will spike to a maximum constant value. Record this temperature as

    
    .
    
  • Iteration: Add a known mass of solvent to the vessel (diluting the solution) and repeat the heating cycle to find the new

    
     for the lower concentration.
    

Thermodynamic Modeling

To extrapolate solubility data for process design, experimental points should be fitted to the Modified Apelblat Equation .[1] This semi-empirical model is widely accepted for correlating solubility of aromatic esters in organic solvents.[1]

The Model:



Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Absolute temperature (K)[1]
    
  • 
     = Empirical parameters derived from regression analysis of the experimental data.
    

Validation: A plot of


 versus 

(van't Hoff plot) should yield a linear or slightly curved relationship. Deviations often indicate a phase transition or solvate formation (common in aromatic esters in benzene/toluene).

Applications & Process Engineering

Recrystallization Strategy

For purification of crude trimethyl 1,3,5-benzenetricarboxylate:

  • Solvent System: Methanol or Ethanol.[5]

  • Rationale: The ester exhibits a steep solubility curve in alcohols (soluble at boiling point, poorly soluble at room temperature).[1]

  • Anti-Solvent Method: Dissolve in minimal warm Acetone or Chloroform; slowly add Hexane or Water until turbidity persists; cool to 4°C.

MOF Synthesis (Y-MOFs)

In the synthesis of Yttrium-based MOFs, the ester is often hydrolyzed in situ.[1]

  • Solvent: DMF/Water or DEF/Water mixtures.

  • Role: The ester dissolves readily in the amide solvent (DMF). Under solvothermal conditions (approx. 120°C), slow hydrolysis releases the tricarboxylate linker, controlling the nucleation rate of the MOF crystal.[1]

References

  • Thermo Fisher Scientific. Trimethyl 1,3,5-benzenetricarboxylate Product Specifications & Physical Properties. Retrieved from

  • PubChem Database. Trimethyl benzene-1,3,5-tricarboxylate (Compound CID 75881).[1] National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis and Solubility Profile of Trimethyl 1,3,5-Benzenetricarboxylate. Retrieved from

  • Dong, B.-X., et al. (2010).[1] "Solvent effect on the construction of two microporous yttrium-organic frameworks...". Dalton Transactions, 39(24), 5683-5687.[1] (Cited for solubility in DMF/DEF systems).

  • Li, G., et al. (2014).[1] "Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents". Journal of Chemical & Engineering Data. (Cited for comparative acid solubility data and Apelblat modeling methodology).

Sources

Foundational

The Molecular Dichotomy: Trimesic Acid vs. Trimethyl 1,3,5-Benzenetricarboxylate in Advanced Materials Synthesis

Executive Summary In the realm of reticular chemistry and advanced organic synthesis, the substitution of terminal functional groups on a rigid aromatic core dictates the entire trajectory of a molecule's utility. This w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of reticular chemistry and advanced organic synthesis, the substitution of terminal functional groups on a rigid aromatic core dictates the entire trajectory of a molecule's utility. This whitepaper provides an in-depth mechanistic analysis of the dichotomy between Trimesic Acid (BTC) and its esterified derivative, Trimethyl 1,3,5-benzenetricarboxylate (TMBTC) . While both share a rigid, electron-deficient 1,3,5-substituted benzene core, the transition from acidic protons to methyl ester groups fundamentally alters their physicochemical behavior, shifting their roles from supramolecular architects (MOFs) to versatile covalent precursors and analytical standards.

Physicochemical Profiling & Causality

The macroscopic properties of BTC and TMBTC are direct manifestations of their intermolecular forces. BTC possesses three carboxylic acid groups, enabling it to act as a potent hydrogen-bond donor and acceptor. This results in the formation of extensive 1D to 3D hydrogen-bonded hydrated networks, driving its melting point above 300 °C [1]. Conversely, the esterification in TMBTC masks these hydrogen-bonding sites, reducing intermolecular interactions to weaker Van der Waals forces and dipole-dipole interactions, which drastically lowers its melting point and increases its solubility in non-polar to moderately polar organic solvents [2].

Table 1: Comparative Physicochemical Data
PropertyTrimesic Acid (BTC)Trimethyl 1,3,5-Benzenetricarboxylate (TMBTC)
CAS Number 554-95-02672-58-4
Molecular Formula C₉H₆O₆C₁₂H₁₂O₆
Molecular Weight 210.14 g/mol 252.22 g/mol
Melting Point >300 °C145–147 °C
pKa 3.12, 3.89, 4.70N/A (Aprotic)
Primary Intermolecular Force Hydrogen BondingVan der Waals / Dipole-Dipole
Solubility Profile DMF, Alcohols, slightly in H₂OAcetone, Ethanol, Chloroform
Primary Function Tritopic Lewis Base LigandCovalent Precursor / Analytical Standard

Data synthesized from and.

Mechanistic Causality in Application

Trimesic Acid (BTC): The Architect of Metal-Organic Frameworks

BTC is a cornerstone ligand in the synthesis of Metal-Organic Frameworks (MOFs) such as HKUST-1 (Cu-BTC) and MOF-808 (Zr-BTC) [3]. The causality behind its selection lies in its trigonal planar geometry and tritopic coordination capacity .

  • Deprotonation Dynamics: In solvothermal conditions, the stepwise deprotonation of BTC's carboxylic acids generates a highly charged, rigid tricarboxylate species.

  • Coordination: These carboxylate oxygens act as hard Lewis bases, forming exceptionally stable coordinate covalent bonds with hard Lewis acids like Zr(IV) or Cu(II).

  • Electron Deficiency: The electron-withdrawing nature of the three carboxylate groups renders the central benzene ring electron-deficient, which thermodynamically favors the adsorption of non-polar gases (e.g., H₂) via induced dipole interactions [4].

Trimethyl 1,3,5-Benzenetricarboxylate (TMBTC): The Versatile Covalent Precursor

TMBTC serves a fundamentally different purpose. By capping the reactive oxygen species with methyl groups, the molecule is rendered inert to spontaneous metal coordination.

  • Controlled Hydrolysis: TMBTC is utilized to synthesize specific open-framework yttrium trimesates where in-situ slow hydrolysis of the ester is required to control the crystallization kinetics, preventing the rapid, amorphous precipitation that would occur if pure BTC were used [5].

  • Analytical Standardization: Due to its lack of acidic protons, TMBTC exhibits excellent volatility and thermal stability without the chromatographic tailing typically associated with free carboxylic acids. This makes it an ideal, self-validating internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) in pesticide monitoring (e.g., flonicamid synthesis) [6].

G Root 1,3,5-Substituted Benzene Core BTC Trimesic Acid (BTC) 3 x -COOH Groups Root->BTC Oxidation/Carboxylation TMBTC Trimethyl 1,3,5-Benzenetricarboxylate 3 x -COOCH3 Groups Root->TMBTC Esterification/Cyclization MOF Metal-Organic Frameworks (e.g., HKUST-1, MOF-808) BTC->MOF Deprotonation & Metal Coordination Hydrogen Hydrogen-Bonded Supramolecular Networks BTC->Hydrogen Self-Assembly Ester Controlled In-Situ Hydrolysis (Yttrium MOFs) TMBTC->Ester Slow Kinetics Standard Analytical Standard (GC-MS Reference) TMBTC->Standard High Volatility

Functional divergence of BTC and TMBTC based on terminal functional groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and outcome.

Protocol 1: Solvothermal Synthesis of Zr-based MOF-808 (Using BTC)

Objective: Synthesize highly crystalline MOF-808 utilizing BTC as the organic linker, with formic acid acting as a competing modulator to enhance porosity [4].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.10 g of ZrCl₄ and 0.03 g of Trimesic Acid (BTC) in 20 mL of N,N-dimethylformamide (DMF) in a 50 mL Teflon-lined stainless steel autoclave.

  • Modulator Addition: Add 20 mL of Formic Acid. Causality: Formic acid coordinates to the Zr(IV) clusters, competing with BTC. This slows the nucleation rate, favoring the growth of large, highly crystalline frameworks with engineered defect sites.

  • Solvothermal Reaction: Seal the autoclave and heat at 100 °C for 12 hours.

  • Washing & Solvent Exchange: Isolate the white precipitate via centrifugation. Wash sequentially with DMF (3x) to remove unreacted precursors, followed by Acetone (3x) to exchange the high-boiling DMF for a highly volatile solvent.

  • Activation: Dry the powder under a dynamic vacuum at 150 °C for 12 hours to evacuate the pores.

  • System Validation:

    • Crystallinity Check: Perform Powder X-Ray Diffraction (PXRD). The emergence of a sharp peak at 2θ ≈ 4.3° confirms the MOF-808 topology.

    • Porosity Check: Conduct N₂ adsorption-desorption at 77 K. A Type I isotherm with a BET surface area >1,500 m²/g validates successful pore evacuation.

Workflow Step1 Precursor Mixing BTC + ZrCl4 in DMF Step2 Modulation Add Formic Acid Step1->Step2 Induce Competition Step3 Solvothermal Reaction 100°C for 12 hours Step2->Step3 Controlled Heating Step4 Solvent Exchange DMF -> Acetone Step3->Step4 Remove Unreacted Ligands Step5 Validation XRD & BET Surface Area Step4->Step5 Thermal Evacuation

Step-by-step solvothermal synthesis and validation workflow for MOF-808.

Protocol 2: Base-Catalyzed Cyclization of TMBTC

Objective: Synthesize TMBTC via a one-pot self-condensation and cyclization reaction, avoiding the harsh acidic conditions of direct BTC esterification [6].

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, nitrogen-purged round-bottom flask with 50 mmol of methyl 3-methoxyacrylate.

  • Catalysis: Introduce a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol. Causality: The basic conditions trigger a self-molecular condensation, forming a 6-methoxy-1,3,5-hexatriene-1,3,5-tricarboxylate intermediate.

  • Cyclization: Heat the mixture to reflux (approx. 65 °C) for 4 hours. The intermediate undergoes an intramolecular cyclization, aromatizing to form the stable 1,3,5-benzene ring of TMBTC.

  • Quenching & Extraction: Cool to room temperature, quench with a mild aqueous NH₄Cl solution to neutralize the base, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure TMBTC crystals.

  • System Validation:

    • Purity Check: Run GC-MS. A single sharp peak with a molecular ion (

      
      ) at m/z 252 confirms the absence of uncyclized intermediates.
      
    • Structural Check: ¹H NMR (CDCl₃). A sharp singlet at δ 8.85 (3H, aromatic) and a singlet at δ 3.98 (9H, methoxy) validates the symmetric esterified structure.

References

  • PubChem . "1,3,5-Benzenetricarboxylic acid (CID 11138)". National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "Trimethyl benzene-1,3,5-tricarboxylate (CID 75881)". National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia . "Trimesic acid". Wikimedia Foundation. Available at: [Link]

  • New Journal of Chemistry . "Optimized synthesis of Zr(iv) metal organic frameworks (MOFs-808) for efficient hydrogen storage". Royal Society of Chemistry. Available at:[Link]

  • Google Patents. "Synthesis method and application of 1,3,5-trimethyl benzene tricarboxylate (CN109320418B)". China National Intellectual Property Administration.
Exploratory

Thermodynamic properties of benzene tricarboxylate esters

Thermodynamic Properties of Benzene Tricarboxylate Esters: A Technical Guide Executive Summary Benzene tricarboxylate esters—derivatives of trimesic (1,3,5-), trimellitic (1,2,4-), and hemimellitic (1,2,3-) acids—occupy...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Properties of Benzene Tricarboxylate Esters: A Technical Guide

Executive Summary Benzene tricarboxylate esters—derivatives of trimesic (1,3,5-), trimellitic (1,2,4-), and hemimellitic (1,2,3-) acids—occupy a critical niche in applied thermodynamics. From their role as high-stability plasticizers (e.g., Trioctyl Trimellitate, TOTM) to their emerging utility as linkers in Metal-Organic Frameworks (MOFs) and prodrug scaffolds, their utility is defined by their phase behavior and thermal resistance. This guide synthesizes the core thermodynamic parameters, decomposition kinetics, and solubility profiles of these esters, providing a validated framework for their characterization in material science and pharmaceutical applications.

Structural Isomerism and Thermodynamic Baselines

The thermodynamic profile of benzene tricarboxylates is dictated by the positional isomerism of the ester groups on the benzene ring and the length/branching of the alkyl chains.

The Isomer Effect on Lattice Energy

Symmetry drives crystallinity. The 1,3,5-isomer (Trimesate) possesses high


 symmetry, leading to efficient crystal packing and higher enthalpies of fusion (

) compared to its 1,2,4- (Trimellitate) counterparts.
  • Trimethyl 1,3,5-benzenetricarboxylate: High melting point (~145°C) due to symmetric intermolecular forces.

  • Trioctyl Trimellitate (TOTM): The 1,2,4-substitution pattern combined with long alkyl chains disrupts crystal lattice formation, suppressing the melting point to ~-35°C and resulting in a viscous liquid at room temperature.

Standard Enthalpies (Data Summary)

The following table consolidates standard thermodynamic values. Note the distinct difference between the solid methyl ester and the liquid octyl ester.

PropertyTrimethyl 1,3,5-Benzenetricarboxylate [1][2]Trioctyl Trimellitate (TOTM) [3][4]
CAS Number 2672-58-43319-31-1
Physical State (25°C) Solid (Crystalline)Viscous Liquid
Melting Point (

)
145–147 °C-38 to -50 °C (Pour Point)
Boiling Point (

)
230 °C (0.5 mmHg)414 °C (Atmospheric)
Enthalpy of Fusion (

)
~17.6 kJ/molN/A (Glass transition dominates)
Enthalpy of Formation (

)
-1101.1 ± 1.2 kJ/molN/A
Enthalpy of Combustion (

)
-5336.0 ± 1.0 kJ/molN/A
Vapor Pressure (25°C) Low (Sublimes >115 kJ/mol)< 0.001 hPa (Negligible)

Thermal Stability and Decomposition Kinetics[7][8][9][10][11]

For applications in high-temperature polymers (PVC cables) or sterilization-resistant drug carriers, thermal stability is paramount.

Decomposition Mechanism

The thermal degradation of these esters does not occur via simple evaporation but through radical-mediated bond scission.

  • Initiation: Homolytic cleavage of the alkyl-oxygen bond.

  • Propagation:

    
    -hydrogen elimination (if alkyl chain > C2) leading to the formation of the corresponding carboxylic acid and an alkene.
    
  • Advanced Degradation: Decarboxylation of the aromatic core at temperatures >400°C.

Visualizing the Decomposition Pathway:

Decomposition Ester Benzene Tricarboxylate Ester (T < 250°C Stable) Stress Thermal Stress (>300°C) Ester->Stress Radical Radical Intermediate (Alkyl-O Scission) Stress->Radical Homolytic Cleavage Products Products: 1. Carboxylic Acid 2. Alkene (via β-elimination) 3. CO2 (Decarboxylation) Radical->Products H-abstraction / Elimination

Figure 1: Thermal decomposition logic for alkyl esters of benzene tricarboxylic acid.

Kinetic Parameters
  • Onset Temperature (

    
    ):  Typically >260°C for long-chain esters like TOTM.
    
  • Flash Point: ~260°C (Closed Cup) for TOTM, indicating high resistance to ignition [3].

Solution Thermodynamics: Hansen Solubility Parameters (HSP)

In drug development, benzene tricarboxylates often serve as prodrug linkers. Predicting their compatibility with lipid carriers or polymer matrices requires Hansen Solubility Parameters.

The total solubility parameter (


) is decomposed into:


  • 
    : Dispersion forces (Van der Waals)[1][2]
    
  • 
    : Polar forces (Dipole moments of ester groups)
    
  • 
    : Hydrogen bonding (Acceptor capability of carbonyls)
    

Estimated HSP Values for Screening:

Component

(MPa

)

(MPa

)

(MPa

)
Interaction Insight
Benzene Core HighLowLowProvides

stacking potential.
Ester Groups (-COO-) ModerateHighModerateActs as H-bond acceptor; key for solubility in polar aprotic solvents (DMSO, Acetone).
Alkyl Chains (e.g., Octyl) HighLowLowIncreases lipophilicity; critical for lipid nanoparticle (LNP) integration.

Application Note: To solubilize a drug using a TOTM-like scaffold, match the drug's HSP distance (


) to the ester. A smaller 

(< 8 MPa

) indicates high miscibility [5].

Experimental Methodologies

To generate the data above, specific, self-validating protocols are required.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

Purpose: Determine melting point (


) and enthalpy of fusion (

).
  • Sample Prep: Weigh 2–5 mg of ester into an aluminum pan. Hermetically seal to prevent sublimation (critical for methyl esters).

  • Calibration: Validate temperature/enthalpy using Indium standard (

    
    , 
    
    
    
    ).
  • Cycle:

    • Equilibrate at -80°C (to capture glass transitions of long-chain esters).

    • Ramp 10°C/min to 200°C (1st Heat).

    • Cool 10°C/min to -80°C (Cooling).

    • Ramp 10°C/min to 200°C (2nd Heat).

  • Analysis: Extract

    
     from the onset of the endothermic peak in the 2nd heating cycle (removes thermal history).
    
Protocol 2: Thermogravimetric Analysis (TGA) for Oxidative Stability

Purpose: Define the safe processing window and


.

Workflow Diagram:

TGA_Protocol Start Start: Sample Loading (10-20 mg, Pt crucible) Purge Gas Purge Selection N2 (Pyrolysis) or Air (Oxidation) Start->Purge Ramp Dynamic Heating Rate: 10°C/min Range: 25°C to 600°C Purge->Ramp Data Data Acquisition Record Mass vs. Temp Ramp->Data Analysis Analysis Calculate Extrapolated Onset (Tonset) & 5% Mass Loss Temp Data->Analysis

Figure 2: Step-by-step TGA workflow for determining thermal stability limits.

References

  • Colomina, M., et al. (1972).[3] Enthalpies of combustion and formation of six methyl esters of benzene carboxylic acids. Journal of Chemical Thermodynamics. Link

  • NIST Chemistry WebBook. 1,3,5-Benzenetricarboxylic acid, trimethyl ester. National Institute of Standards and Technology.[3] Link

  • CPSC. (2018).[4] Toxicity Review of Trioctyl Trimellitate (TOTM). Consumer Product Safety Commission. Link

  • Bastone Plastics. (2025). What is Trioctyl Trimellitate (TOTM)?Link

  • Abbott, S. (2018). Hansen Solubility Parameters: A User's Handbook. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Metal-Organic Frameworks via In Situ Ligand Formation: A Detailed Guide to Using Trimethyl Trimesate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using trimethyl trimesate as a lig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using trimethyl trimesate as a ligand precursor. By leveraging the in situ hydrolysis of this ester, researchers can achieve greater control over crystal growth, leading to materials with desirable properties for a range of applications, including advanced drug delivery systems.

Introduction: The Strategic Advantage of In Situ Ligand Generation

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2][3] Their exceptionally high surface areas, tunable pore sizes, and versatile functionality make them prime candidates for applications in gas storage, catalysis, and, increasingly, biomedicine.[4][5][6] In the field of drug development, MOFs offer a unique platform for encapsulating therapeutic agents, with the potential for high loading capacities and controlled release profiles.[7][8]

The conventional synthesis of trimesate-based MOFs, such as the well-known HKUST-1 and aluminum trimesates (MILs), typically employs 1,3,5-benzenetricarboxylic acid (H₃BTC), also known as trimesic acid.[9][10] However, the rapid coordination of the fully deprotonated trimesate ligand with metal ions can sometimes lead to rapid precipitation, resulting in poor crystallinity or small crystal sizes.

An advanced strategy to circumvent this challenge is the use of an ester precursor, such as trimethyl 1,3,5-benzenetricarboxylate (trimethyl trimesate), which generates the active ligand in situ. This approach relies on the slow hydrolysis of the ester groups to carboxylic acids under solvothermal conditions. This controlled, gradual release of the trimesic acid ligand can moderate the nucleation and growth processes, often yielding larger, more uniform, and highly crystalline MOF particles. This "one-pot" method simplifies the synthesis process and can reduce costs by using readily available precursors.[11][12] The slow hydrolysis rate of trimethyl trimesate limits the release of the BTC linker, thereby restraining and controlling crystal growth.[9]

This document details the principles behind this technique and provides actionable protocols for its implementation in the laboratory.

The Core Mechanism: In Situ Hydrolysis of Trimethyl Trimesate

The foundational principle of this synthetic route is the hydrolysis of the methyl ester groups of trimethyl trimesate to form trimesic acid. This reaction is typically facilitated by the conditions of the solvothermal synthesis itself, namely the presence of water (either as a solvent or as a co-solvent/impurity in solvents like DMF), elevated temperatures, and sometimes the presence of acidic or basic modulators.

The overall transformation can be visualized as a two-step process: first, the slow, controlled generation of the organic linker, followed by its immediate reaction with the metal ions to form the MOF structure.

cluster_0 Step 1: In Situ Ligand Generation cluster_1 Step 2: MOF Assembly TMT Trimethyl Trimesate (Precursor) BTC Trimesic Acid (H₃BTC) (Active Ligand) TMT->BTC Slow Hydrolysis H2O Water + Heat (Hydrolysis) MOF Crystalline MOF (e.g., HKUST-1, MIL-96) BTC->MOF Self-Assembly Metal Metal Salt (e.g., Cu²⁺, Al³⁺) Metal->MOF Coordination

Caption: Logical workflow for MOF synthesis using trimethyl trimesate.

The rate of this hydrolysis is a critical parameter. It is influenced by temperature, pH, and the solvent system. By carefully tuning these factors, a researcher can control the concentration of the active trimesate ligand at any given time, thereby influencing the kinetics of MOF crystallization. This level of control is a key advantage over using trimesic acid directly, where the ligand is immediately available for coordination.

Key Experimental Parameters and Considerations

Successful MOF synthesis using trimethyl trimesate requires careful consideration of several factors that influence both the hydrolysis of the precursor and the subsequent framework assembly.

  • Metal Source: The choice of metal salt is fundamental to the resulting MOF structure. Common sources include nitrates, acetates, and chlorides.[13] For example, copper(II) nitrate is typically used for HKUST-1, while aluminum nitrate or chloride is used for aluminum-based MOFs.[10][14] The counter-ion can also influence the reaction kinetics and the final product's purity.[13]

  • Solvent System: The solvent plays a dual role: it must facilitate the hydrolysis of the ester and solubilize the precursors to enable MOF formation. Dimethylformamide (DMF) is a common solvent in MOF synthesis, and it often contains trace amounts of water sufficient to promote hydrolysis at elevated temperatures.[15] Mixtures of organic solvents (like ethanol) and water are also frequently used.[16]

  • Temperature and Time: These parameters are codependent and crucial. The temperature must be high enough to drive the hydrolysis and the solvothermal formation of the MOF, typically ranging from 80°C to 220°C.[9][17] The reaction time must be sufficient for both the complete hydrolysis of the ester and the crystallization of the MOF, often ranging from several hours to a few days.[15][16]

  • Modulators: Small amounts of acids (e.g., acetic acid, hydrochloric acid) or bases can be added as modulators. These can influence both the rate of hydrolysis and the deprotonation of the resulting carboxylic acid groups, thereby affecting the crystal growth, size, and defect density of the final MOF.[18][19][20]

Detailed Application Protocols

The following protocols provide step-by-step instructions for the synthesis of two common MOFs using trimethyl trimesate. These are intended as a starting point, and optimization may be required based on specific laboratory conditions and desired material properties.

Protocol 1: Synthesis of Aluminum Trimesate MOF (MIL-96(Al))

This protocol is adapted from methodologies that utilize trimesic acid precursors, with trimethyl trimesate used here to control ligand release.[9][14] MIL-96(Al) is known for its structural adaptability and stability, making it a candidate for various applications.[9]

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Trimethyl 1,3,5-benzenetricarboxylate (C₁₂H₁₂O₆)

  • Deionized Water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass beaker, dissolve aluminum nitrate nonahydrate in deionized water.

  • In a separate beaker, create a suspension of trimethyl trimesate in deionized water.

  • Combine the two solutions/suspensions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a preheated laboratory oven.

  • Heat the autoclave at the specified temperature for the designated time.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white powder by centrifugation or filtration.

  • Wash the product sequentially with deionized water and then ethanol to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 80-100°C) overnight.

Quantitative Parameters for MIL-96(Al) Synthesis:

ParameterValueRationale
Molar Ratio (Al³⁺ : Me₃BTC)1 : 0.5Controls the stoichiometry of the final framework.
SolventDeionized WaterActs as a green solvent and facilitates hydrolysis.
Temperature210 - 220 °CHigh temperature is required for the formation of this specific Al-MOF phase and to ensure complete hydrolysis.[9]
Reaction Time48 - 72 hoursAllows for the slow release of the ligand and complete crystallization.[14]
Protocol 2: Synthesis of HKUST-1 (Copper Trimesate MOF)

This protocol leverages the controlled hydrolysis of trimethyl trimesate for the synthesis of the highly porous and widely studied HKUST-1.[10][17] This MOF is often used as a benchmark material for gas storage and catalysis.[16]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Trimethyl 1,3,5-benzenetricarboxylate (C₁₂H₁₂O₆)

  • Ethanol (anhydrous)

  • Deionized Water

  • Scintillation vials or Teflon-lined autoclave

Procedure:

  • Dissolve the copper salt in a mixture of ethanol and deionized water in a reaction vessel.

  • Add the trimethyl trimesate to the solution.

  • Seal the vessel tightly.

  • Place the vessel in a preheated oven or on a heated stir plate.

  • Maintain the reaction at the specified temperature and time.

  • After cooling to room temperature, a blue crystalline product should be visible.

  • Isolate the product by centrifugation.

  • Wash the blue crystals thoroughly with ethanol to remove unreacted starting materials and solvent molecules from the pores. This is a critical activation step.

  • Dry the activated HKUST-1 under vacuum.

Quantitative Parameters for HKUST-1 Synthesis:

ParameterValueRationale
Molar Ratio (Cu²⁺ : Me₃BTC)1.7 : 1 to 1.8 : 1A slight excess of metal salt is often used to drive the reaction to completion.
SolventEthanol / Water (1:1 v/v)Provides a medium for both precursor solubility and ester hydrolysis.
Temperature80 - 120 °CA milder temperature compared to Al-MOFs is sufficient for Cu-BTC formation.[17]
Reaction Time12 - 24 hoursBalances the need for complete hydrolysis with efficient crystal growth.[10][17]

Essential Characterization

To confirm the successful synthesis and purity of the desired MOF, several characterization techniques are indispensable.

cluster_char Characterization Precursors Reactants (Metal Salt + Me₃BTC) Synthesis Solvothermal Reaction Precursors->Synthesis Product As-Synthesized MOF Synthesis->Product Activation Solvent Exchange & Drying Product->Activation FinalMOF Activated MOF Activation->FinalMOF PXRD PXRD (Phase & Crystallinity) FinalMOF->PXRD SEM SEM (Morphology & Size) FinalMOF->SEM TGA TGA (Thermal Stability) FinalMOF->TGA Sorption Gas Sorption (Porosity & Surface Area) FinalMOF->Sorption

Caption: Experimental workflow from synthesis to characterization.

  • Powder X-ray Diffraction (PXRD): This is the most critical technique to confirm the crystalline structure and phase purity of the synthesized MOF. The resulting pattern should be compared with reference patterns from the literature or simulated from single-crystal data.[10][15]

  • Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology (e.g., octahedral, cubic, needle-like) and size distribution of the MOF crystals.[15]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): This analysis determines the specific surface area (BET area) and pore volume of the activated MOF, which are crucial parameters for applications like drug loading and delivery.[3]

Relevance for Drug Development Professionals

The ability to control MOF particle size and crystallinity by using trimethyl trimesate is highly relevant to drug delivery applications.

  • Particle Size Control: The slower crystallization can lead to larger, more uniform nanoparticles, which is critical for controlling their in vivo fate, cellular uptake, and biodistribution.

  • Purity and Defect Density: This method can potentially lead to more crystalline materials with fewer defects, which can impact drug loading capacity and release kinetics.

  • Scalability: "One-pot" syntheses are generally more amenable to scaling up for industrial production compared to more complex multi-step processes.[11][12]

By mastering this in situ ligand generation technique, researchers can produce high-quality MOFs tailored for advanced therapeutic applications.

References

  • In situ ligand synthesis affording a new Co(ii) MOF for photocatalytic application. (No authors listed).
  • Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions - PMC. (No authors listed).
  • In Situ Ligand Transformation for the Development of Luminescent 3D Metal–Organic Frameworks with Diamond-like Topology | Crystal Growth & Design - ACS Publications. (No authors listed).
  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery - MDPI. (No authors listed). MDPI.
  • Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed. (No authors listed).
  • Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions - Chemical Science (RSC Publishing). (No authors listed). Royal Society of Chemistry.
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J. (No authors listed). Royal Society of Chemistry.
  • Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK - IAPC Journals. (No authors listed). IAPC Journals.
  • Metal Organic Frameworks- Carriers for Drug Delivery - International Journal of Pharmaceutical Research and Applications (IJPRA). (No authors listed). IJPRA.
  • Synthesis and application of Al trimesate-based metal-organic framework: a critical review. (No authors listed). No source found.
  • Effect of HKUST-1 metal–organic framework in root and shoot systems, as well as seed germination - PMC. (No authors listed).
  • Synthesis and application of Al trimesate-based metal-organic framework: A critical review. (No authors listed).
  • Metal-Organic Frameworks (MOFs) Based on Fluorinated Trimesate Linkers Inaugural-Dissertation - Universität zu Köln. (No authors listed). Universität zu Köln.
  • Statistically Optimum HKUST-1 Synthesized by Room Temperature Coordination Modulation Method for the Adsorption of Crystal Violet Dye - PMC. (No authors listed).
  • Synthesis of UiO-66 Using Solvothermal Method at High Temper
  • Effortless Fabrication of Nanofused HKUST-1 for Enhanced Catalytic Efficiency in the Cyanosilylation of Aldehyd - MDPI. (No authors listed). MDPI.
  • Synthesis of UiO-66 Metal Organic Frameworks - LOUIS. (No authors listed). LOUIS.
  • Chemically Modified HKUST-1(Cu) for Gas Adsorption and Separation: Mixed-Metal and Hierarchical Porosity - PMC. (No authors listed).
  • Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption - PMC. (No authors listed).
  • Engineering Leaf-Like UiO-66-SO3H Membranes for Selective Transport of Cations - PMC. (No authors listed).
  • What is the effect of metal precursor source on synthesis of MOF? - ResearchGate. (No authors listed).
  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application - Oriental Journal of Chemistry. (No authors listed). Oriental Journal of Chemistry.

Sources

Application

Protocol for hydrolysis of trimethyl 1,3,5-benzenetricarboxylate

Application Note: High-Efficiency Hydrolysis of Trimethyl 1,3,5-Benzenetricarboxylate Introduction & Strategic Context Trimethyl 1,3,5-benzenetricarboxylate (Trimethyl trimesate) is the ester precursor to 1,3,5-benzenetr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Hydrolysis of Trimethyl 1,3,5-Benzenetricarboxylate

Introduction & Strategic Context

Trimethyl 1,3,5-benzenetricarboxylate (Trimethyl trimesate) is the ester precursor to 1,3,5-benzenetricarboxylic acid (Trimesic acid) . Trimesic acid is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs), such as HKUST-1 and MIL-100, and serves as a branching unit in dendrimer synthesis.

While the ester form is often used for purification or protection during multi-step synthesis, the free acid is required for coordination chemistry. This protocol details a robust saponification (base-mediated hydrolysis) strategy. Unlike acid-catalyzed hydrolysis, which is reversible and equilibrium-limited, saponification is irreversible and drives the reaction to completion, ensuring high yields (>95%) and high purity suitable for sensitive MOF crystallizations.

Key Technical Advantages of this Protocol:

  • Irreversibility: Use of strong base (NaOH) prevents equilibrium back-reaction.

  • Solvent Optimization: A Methanol/Water co-solvent system ensures solubility of both the hydrophobic ester starting material and the hydrophilic intermediate salts.

  • Scalability: The workflow is designed for gram-to-multigram scales with minimal modification.

Mechanistic Insight

The transformation proceeds via a Nucleophilic Acyl Substitution mechanism.

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
    
  • Elimination: The intermediate collapses, expelling the methoxide leaving group (

    
    ) and forming the carboxylic acid.
    
  • Deprotonation (Driving Force): The basic conditions immediately deprotonate the newly formed carboxylic acid to form the carboxylate salt. This step is highly exothermic and irreversible, effectively "locking" the product in its salt form until acidic workup.

Note: Since the substrate is a tri-ester, this cycle repeats three times. Steric hindrance is minimal on the benzene ring, but complete conversion requires excess base (minimum 3.3 equivalents, recommended 5-6 equivalents) and heat to ensure the third ester group hydrolyzes efficiently.

Mechanism cluster_0 Step 1: Saponification cluster_1 Step 2: Acidification Ester Trimethyl Trimesate Inter Tetrahedral Intermediate Ester->Inter + OH- NaOH NaOH (Excess) NaOH->Inter Salt Trisodium Trimesate Inter->Salt - MeOH Acid Trimesic Acid (Precipitate) Salt->Acid + H+ HCl HCl (aq) HCl->Acid

Figure 1: Mechanistic pathway from trimethyl ester to trimesic acid via saponification and acidification.

Experimental Protocol

Reagents & Equipment
Reagent / EquipmentSpecificationRole
Trimethyl 1,3,5-benzenetricarboxylate >98% PuritySubstrate
Sodium Hydroxide (NaOH) Pellets or 5M SolutionReagent (Base)
Methanol (MeOH) ACS GradeCo-solvent (Solubilizes Ester)
Deionized Water (

)
>18 M

Co-solvent (Solubilizes Base/Salt)
Hydrochloric Acid (HCl) 3M or Conc. (37%)Acidification Agent
Round Bottom Flask (RBF) 100 mL - 500 mLReaction Vessel
Reflux Condenser Water-cooledPrevents solvent loss
Step-by-Step Methodology

Step 1: Reaction Setup

  • Weigh 5.0 g (19.8 mmol) of trimethyl 1,3,5-benzenetricarboxylate into a 250 mL round bottom flask.

  • Add 50 mL of Methanol . Stir to disperse the solid (it may not fully dissolve yet).

  • Prepare a solution of 4.0 g NaOH (100 mmol, ~5 eq) in 20 mL of DI water .

    • Note: Dissolving NaOH is exothermic. Cool to room temperature before adding.

  • Add the aqueous NaOH solution to the methanolic ester suspension.

    • Observation: The mixture may become slightly cloudy or clear depending on concentration.

Step 2: Reflux (Hydrolysis)

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 70°C) .

  • Maintain reflux with vigorous stirring for 4 to 6 hours .

    • Checkpoint: The solution should become clear and homogeneous as the hydrophobic ester converts to the water-soluble carboxylate salt.

    • Optional Monitoring: TLC (Solvent: Ethyl Acetate/Hexane 1:1) can confirm disappearance of the ester spot (

      
      ).
      

Step 3: Workup & Isolation

  • Remove the flask from heat and allow it to cool to room temperature.

  • (Optional but recommended) Concentrate the solution on a rotary evaporator to remove most of the methanol. This reduces the solubility of the final product in the mother liquor.

  • Dilute the remaining aqueous residue with 30 mL of DI water to ensure the salt is fully dissolved.

  • Place the flask in an ice bath (

    
    ).
    
  • Slowly add 3M HCl dropwise with stirring until the pH reaches 1–2 .

    • Critical Observation: A thick white precipitate (Trimesic Acid) will form immediately.

    • Safety: Evolution of heat occurs; add acid slowly.

Step 4: Filtration & Drying

  • Filter the white solid using a Büchner funnel and vacuum filtration.

  • Wash the filter cake with cold DI water (3 x 20 mL) to remove excess NaCl and HCl.

  • Dry the solid in a vacuum oven at 80°C for 6-12 hours .

Purification (If required)

While the precipitation method typically yields >98% purity, trace salts can be removed via recrystallization.

  • Solvent: Water (Trimesic acid is sparingly soluble in cold water but soluble in boiling water).

  • Procedure: Dissolve crude solid in minimum boiling water. Filter hot (if particulates are present). Allow to cool slowly to room temperature, then refrigerate to crystallize.

Workflow Visualization

Workflow Start Start: 5.0g Ester + 50mL MeOH AddBase Add NaOH (aq) (5 equivalents) Start->AddBase Reflux Reflux @ 70°C 4-6 Hours AddBase->Reflux Check Solution Clear? (TLC Check) Reflux->Check Check->Reflux No (Continue Heating) Evap Evaporate MeOH (Rotovap) Check->Evap Yes Acidify Acidify with HCl to pH 1-2 Evap->Acidify Filter Filter Precipitate & Wash with Cold H2O Acidify->Filter Dry Dry in Vacuum Oven Final Product Filter->Dry

Figure 2: Operational workflow for the hydrolysis and isolation of trimesic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Insufficient base or time.Ensure at least 4-5 eq. of NaOH is used. Extend reflux time to overnight (12h).
Low Yield Product dissolved in MeOH.[1][2]Ensure Methanol is removed via rotary evaporation before acidification. Trimesic acid is soluble in alcohols.[3]
Product is Colored (Yellow) Impurities in starting material.Recrystallize from boiling water. Add activated charcoal during the hot dissolution step, filter hot, then crystallize.
Gummy Precipitate Partial hydrolysis (mono/di-esters).These intermediates have different solubilities. Re-subject the gummy solid to fresh NaOH/MeOH reflux conditions.

Safety & Handling

  • Sodium Hydroxide (NaOH): Caustic. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Hydrochloric Acid (HCl): Corrosive and releases fumes. Handle in a fume hood.

  • Methanol: Flammable and toxic. Avoid inhalation and keep away from heat sources.

References

  • National Institute of Standards and Technology (NIST). (2023). 1,3,5-Benzenetricarboxylic acid, trimethyl ester.[1][3][4][5][6][7] NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • OperaChem. (2024). Saponification - Typical procedures for ester hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl benzene-1,3,5-tricarboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

Application Note: Trimethyl 1,3,5-Benzenetricarboxylate as a C3-Symmetric Core for Dendrimer Synthesis and Nanomedicine

Introduction: The Strategic Advantage of the TMT Core In the design of highly branched, monodisperse macromolecules, the selection of the central core dictates the spatial distribution of the branches, the internal void...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the TMT Core

In the design of highly branched, monodisperse macromolecules, the selection of the central core dictates the spatial distribution of the branches, the internal void volume, and the overall symmetry of the dendrimer[1]. Trimethyl 1,3,5-benzenetricarboxylate (TMT), a C3-symmetric aromatic tri-ester, serves as an ideal AB3 core building block for both divergent and convergent dendrimer synthesis[2].

The rigid benzene ring provides structural integrity and a defined hydrophobic internal cavity, while the three methyl ester groups offer precise, sterically unhindered sites for controlled nucleophilic acyl substitution[3]. This makes TMT a highly reliable initiator core for synthesizing polyamide, polyester, and PAMAM-like dendritic architectures utilized in targeted drug delivery and nanomedicine.

Mechanistic Causality: Why Esters Over Acid Chlorides?

A common pitfall in dendrimer synthesis is the use of highly reactive core molecules, such as trimesoyl chloride or free trimesic acid.

  • The Acid Chloride Problem: Acid chlorides are exceptionally moisture-sensitive and highly reactive. Reacting them with polyamines often leads to rapid, uncontrolled intermolecular cross-linking and hyperbranching, resulting in insoluble, polydisperse gels.

  • The Free Acid Problem: Utilizing free trimesic acid requires coupling agents (e.g., EDC/DCC), which generate urea byproducts that become physically trapped within the growing dendritic matrix, compromising the purity required for biological applications.

  • The TMT Solution: TMT utilizes methyl esters, which possess a higher thermodynamic barrier to reaction. They require thermal driving forces and massive stoichiometric excesses of diamines to proceed[4]. This barrier is highly advantageous: it ensures that reactions only proceed under strictly controlled conditions, yielding monodisperse, structurally perfect dendrimers without the need for coupling agents. Furthermore, TMT can act as a precise terminator core in the synthesis of hyperbranched polyesters, effectively controlling molecular weight and narrowing the polydispersity index[5].

Experimental Workflow & Logical Architecture

Workflow TMT Trimethyl 1,3,5-benzenetricarboxylate (TMT Core) G0 Generation 0 (G0) Tri-amine Surface TMT->G0 Excess Ethylenediamine Exhaustive Amidation G05 Generation 0.5 (G0.5) Hexa-ester Surface G0->G05 Methyl Acrylate Michael Addition G1 Generation 1 (G1) Hexa-amine Surface G05->G1 Excess Ethylenediamine Exhaustive Amidation Purify Dialysis / Ultrafiltration (Self-Validating Purity) G1->Purify Remove unreacted reagents App Nanomedicine Formulation (Drug Encapsulation) Purify->App Surface Functionalization

Divergent synthesis workflow of a polyamide dendrimer originating from a TMT core.

Step-by-Step Methodologies: A Self-Validating System

The following protocols detail the divergent synthesis of a polyamide dendrimer from a TMT core[1]. Every step is designed as a self-validating system , meaning the success of the reaction is internally verified by specific, unambiguous spectroscopic markers.

Protocol 1: Synthesis of Generation 0 (G0) Tri-amine Core
  • Objective: Convert the three methyl esters of TMT into primary amines via amidation.

  • Causality of Reagent Excess: Ethylenediamine (EDA) must be used in a massive stoichiometric excess (e.g., 50–100 equivalents per ester group). If stoichiometric amounts were used, a single EDA molecule would react with two different TMT cores, causing irreversible bridging and gelation. The massive excess forces the equilibrium entirely toward mono-amidation[4].

  • Procedure:

    • Dissolve 5.0 g of TMT in 50 mL of anhydrous methanol.

    • In a separate flask, cool 200 mL of anhydrous EDA to 4°C under an inert nitrogen atmosphere.

    • Add the TMT solution dropwise to the vigorously stirred EDA over 2 hours.

    • Gradually warm the mixture to 40°C and stir for 48 hours.

    • Remove the excess EDA and methanol via vacuum distillation (rotary evaporation at 60°C, followed by high vacuum).

  • Self-Validation: The system validates itself via FTIR and ¹H NMR. The complete disappearance of the ester carbonyl stretch at ~1720 cm⁻¹ and the appearance of the amide I band at ~1650 cm⁻¹ confirms 100% conversion. In NMR, the methoxy protons at ~3.9 ppm must vanish entirely.

Protocol 2: Expansion to Generation 0.5 (G0.5) Hexa-ester
  • Objective: Expand the branching via exhaustive Michael addition.

  • Causality of Solvent Choice: The G0 tri-amine core is reacted with methyl acrylate. Each primary amine undergoes a double Michael addition, doubling the surface branches from 3 to 6. Methanol is used as a protic solvent to stabilize the enolate transition state and accelerate the addition without promoting premature amidation of the newly formed esters.

  • Procedure:

    • Dissolve the purified G0 core in 50 mL of methanol.

    • Add a 20% molar excess of methyl acrylate (relative to the theoretical number of amine hydrogens).

    • Stir the reaction mixture in the dark at room temperature for 48 hours.

    • Remove unreacted methyl acrylate and solvent under reduced pressure.

  • Self-Validation: ¹H NMR analysis must show the complete disappearance of primary amine protons and the emergence of a sharp singlet at ~3.6 ppm, corresponding to the new terminal methoxy groups of the G0.5 dendrimer.

Quantitative Evolution of TMT-Core Dendrimers

As the dendrimer grows generation by generation, its molecular weight and the density of its surface groups increase exponentially. The table below summarizes the theoretical quantitative data for the first few generations of a TMT-core polyamide dendrimer.

GenerationStructural MilestoneMolecular FormulaNumber of Surface GroupsTheoretical MW ( g/mol )
Core TMT InitiatorC₁₂H₁₂O₆3 (Ester)252.22
G0 Tri-amine CoreC₁₅H₂₄N₆O₃3 (Primary Amine)336.40
G0.5 Hexa-ester BranchingC₃₉H₆₀N₆O₁₅6 (Ester)852.94
G1 Hexa-amine SurfaceC₄₅H₈₄N₁₈O₉6 (Primary Amine)1021.30
G1.5 Dodeca-ester BranchingC₉₃H₁₅₆N₁₈O₃₃12 (Ester)2054.40
G2 Dodeca-amine SurfaceC₁₀₅H₂₀₄N₄₂O₂₁12 (Primary Amine)2391.10

Applications in Drug Development

The unique architecture of TMT-based dendrimers makes them highly suitable for nanomedicine[1]. The rigid benzene core creates a defined, non-collapsible hydrophobic interior cavity that is highly efficient at encapsulating poorly water-soluble active pharmaceutical ingredients (APIs). Simultaneously, the dense array of terminal functional groups (e.g., amines in G1/G2) provides a highly hydrophilic exterior, enhancing the overall bioavailability of the encapsulated drug. These surface groups can be further functionalized with PEG chains to increase blood circulation half-life or conjugated with targeting ligands (such as folic acid or monoclonal antibodies) to direct the nanocarrier to specific tumor microenvironments.

References

  • Syntheses of Sulfo-Glycodendrimers Using Click Chemistry and Their Biological Evaluation Source: mdpi.com URL:[Link]

  • Functional dendrimers, hyperbranched and star polymers Source: instras.com URL:[Link]

  • Source: google.
  • DENDRIMERS AS NANOCARRIERS Source: rug.nl URL:[Link]

Sources

Application

Application Note: Precision Transesterification of Trimethyl Trimesate (1,3,5-Benzenetricarboxylate)

Topic: Transesterification reaction conditions for trimethyl trimesate Content Type: Application Notes and Protocols Abstract This guide provides an authoritative protocol for the transesterification of trimethyl trimesa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Transesterification reaction conditions for trimethyl trimesate Content Type: Application Notes and Protocols

Abstract

This guide provides an authoritative protocol for the transesterification of trimethyl trimesate (TMT), a symmetric aromatic tri-ester used as a core building block for hyperbranched polymers, dendrimers, and Metal-Organic Frameworks (MOFs). Unlike the industrial plasticizer intermediate trimethyl trimellitate (1,2,4-isomer), TMT requires specific handling to preserve its


 symmetry and prevent incomplete substitution. We detail two distinct methodologies: a High-Temperature Melt Protocol  for lipophilic chain extension and a Catalytic Solution Protocol  for temperature-sensitive functionalization.

Introduction & Reaction Mechanics

Trimethyl trimesate is kinetically stable due to the electron-withdrawing nature of the aromatic ring and the steric rigidity of the 1,3,5-substitution pattern. Transesterification is an equilibrium-driven process governed by Le Chatelier’s principle. To achieve high conversion (>99%), the reaction must be driven forward by the continuous removal of the leaving group (methanol).

Thermodynamic Challenges
  • Enthalpy (

    
    ):  The reaction is nearly thermoneutral.
    
  • Entropy (

    
    ):  Positive entropy is achieved only by removing the volatile methanol byproduct.
    
  • Symmetry Factors: Statistical substitution suggests that the first ester exchange is fastest, while the third is the slowest due to increased steric bulk of the incoming nucleophiles (e.g., octanol, PEG-chains).

Catalyst Selection Matrix
Catalyst ClassExampleActivityUse Case
Titanates Titanium(IV) butoxide (

)
HighStandard. Robust, high-temp melt reactions (>150°C).
Guanidines TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)Very HighLab Scale. Low-temp (<100°C), sensitive substrates.
Tin Organics DBTL (Dibutyltin dilaurate)MediumPolymerization. Urethane-compatible systems.
Acidic p-Toluenesulfonic acid (p-TsOH)LowNiche. Avoids metal contamination; slower kinetics.

Protocol A: High-Temperature Melt Transesterification

Target: Synthesis of Tri-alkyl Trimesates (e.g., Trioctyl trimesate) for plasticizers or lubricants. Scale: 100 g – 1 kg

Reagents & Equipment
  • Substrate: Trimethyl trimesate (TMT), >98% purity (CAS: 2672-58-4).

  • Nucleophile: 1-Octanol (or target alcohol), Anhydrous. Stoichiometry: 3.3 - 4.0 equivalents (10-30% excess).

  • Catalyst: Titanium(IV) n-butoxide (

    
    ). Loading:  0.1 - 0.3 mol% relative to TMT.
    
  • Apparatus: 3-neck round bottom flask, mechanical stirrer (overhead), Dean-Stark trap (or distillation head), nitrogen inlet, vacuum pump.

Step-by-Step Methodology
  • Inerting: Charge the reaction vessel with TMT and the target alcohol. Purge with

    
     for 15 minutes to remove moisture (Titanates are water-sensitive).
    
  • Melting & Catalyst Addition: Heat the slurry to 145°C (TMT Melting Point: ~144-147°C). Once a homogeneous melt is formed, inject the

    
     catalyst via syringe.
    
  • Reaction Phase 1 (Atmospheric): Increase temperature to 160-170°C . Methanol generation will begin immediately. Maintain reflux such that methanol distills off (bp 64.7°C) while the higher boiling alcohol returns to the flask.

    • Critical Checkpoint: Ensure the vapor temperature at the still head does not exceed 70°C to prevent loss of reactant alcohol.

  • Reaction Phase 2 (Vacuum Ramp): After 2-3 hours, or when methanol evolution slows:

    • Gradually apply vacuum (start at 100 mbar, ramp down to 10 mbar).

    • Increase temperature to 180-200°C to drive the equilibrium of the third substitution.

  • Completion: Monitor by TLC or GC. The disappearance of mono- and di-substituted intermediates indicates completion.

  • Workup:

    • Cool to 80°C.

    • Hydrolysis: Add 1% wt water to deactivate the Titanate catalyst (forms inert

      
       precipitate). Filter through Celite.
      
    • Distillation: Remove excess starting alcohol under high vacuum (<1 mbar).

Protocol B: Organocatalytic Solution Transesterification

Target: Functionalization with complex alcohols (e.g., chiral diols, dendron precursors) where high heat causes degradation. Scale: 1 g – 50 g

Reagents & Equipment[2]
  • Solvent: Toluene or Xylene (Anhydrous).

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). Loading: 1.0 - 5.0 mol%.

  • Apparatus: Schlenk line, Soxhlet extractor (containing 4Å Molecular Sieves) mounted on the flask to continuously dry the refluxing solvent/methanol azeotrope.

Step-by-Step Methodology
  • Dissolution: Dissolve TMT (1 equiv) and Alcohol (3.3 equiv) in Toluene (0.5 M concentration).

  • Catalysis: Add TBD catalyst.

  • Azeotropic Removal: Heat to reflux (110°C for Toluene). The solvent/methanol azeotrope condenses into the Soxhlet containing molecular sieves, which selectively trap methanol while returning dry toluene to the reactor.

    • Mechanism:[1][2] TBD activates both the carbonyl of the ester and the hydroxyl of the alcohol via dual hydrogen bonding, significantly lowering the activation energy [1].

  • Duration: Run for 12-24 hours.

  • Purification:

    • Wash organic layer with 0.1 M HCl (removes TBD).

    • Wash with Brine, dry over

      
      .
      
    • Recrystallize product (if solid) or column chromatography.

Visualization: Experimental Workflow

Transesterification_Workflow Start Start: Trimethyl Trimesate (CAS 2672-58-4) Choice Select Protocol Start->Choice Melt_Mix Melt Mix: T > 145°C + Excess Alcohol Choice->Melt_Mix Stable/Lipophilic Sol_Mix Solution Mix: Toluene + Alcohol (3.3 eq) Choice->Sol_Mix Sensitive/Complex Cat_Ti Add Catalyst: Ti(OBu)4 (0.1 mol%) Melt_Mix->Cat_Ti Vac_Ramp Vacuum Ramp: 100 -> 10 mbar @ 180°C Cat_Ti->Vac_Ramp - MeOH Workup_Ti Hydrolysis (H2O) Filter TiO2 Vac_Ramp->Workup_Ti End Final Product: Tri-substituted Trimesate Workup_Ti->End Cat_TBD Add Catalyst: TBD (1-5 mol%) Sol_Mix->Cat_TBD Sieves Reflux through 4Å Mol. Sieves Cat_TBD->Sieves Azeotropic Drying Workup_TBD Acid Wash (HCl) Remove Catalyst Sieves->Workup_TBD Workup_TBD->End

Figure 1: Decision tree and workflow for Melt vs. Solution transesterification of Trimethyl Trimesate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Sublimation TMT sublimes before reacting.Use a reflux condenser kept at 60°C (warm enough to pass methanol, cool enough to condense TMT).
Incomplete Conversion Equilibrium limitation.Increase vacuum strength; ensure efficient methanol removal; add fresh catalyst aliquot.
Yellowing/Color Oxidation at high temp.Ensure strict

blanket; add antioxidant (e.g., BHT) if permissible.
Gelation Crosslinking.If using polyols (diols/triols), reduce concentration to favor intramolecular reaction or use large excess of diol to prevent bridging.

References

  • BenchChem. Trimethyl trimellitate | 2459-10-1 (Technical Reference for Trimesate Analogs). Retrieved from

  • Sigma-Aldrich. Trimethyl 1,3,5-benzenetricarboxylate Product Specification. Retrieved from

  • Technoilogy. Advanced Transesterification Techniques: Catalysts & Efficiency. Retrieved from

  • Smolecule. Trimethyl benzene-1,3,5-tricarboxylate: MOF Synthesis Applications. Retrieved from

  • ResearchGate. Transesterification reaction of aromatic diesters. Retrieved from

Sources

Method

Synthesis of star-shaped polymers with trimethyl 1,3,5-benzenetricarboxylate

Application Note: Synthesis of Star-Shaped and Highly Branched Polymers Utilizing Trimethyl 1,3,5-Benzenetricarboxylate (TMBTC) Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Star-Shaped and Highly Branched Polymers Utilizing Trimethyl 1,3,5-Benzenetricarboxylate (TMBTC)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

The architectural control of macromolecules is a critical parameter in designing advanced materials for rheology modification, drug delivery, and nanomedicine. Trimethyl 1,3,5-benzenetricarboxylate (TMBTC) serves as a highly efficient, symmetric, trifunctional (


) core for the synthesis of complex polymer architectures. This application note details the mechanistic principles and step-by-step protocols for utilizing TMBTC to synthesize perfect 3-arm star polymers via a "grafting-to" approach, as well as highly branched poly(ether ester) networks via an 

melt polycondensation strategy.

Mechanistic Principles & Causality

The Role of the


 Core 
TMBTC provides a rigid, planar aromatic center. The three methyl ester groups possess identical initial reactivity, eliminating the kinetic complexities associated with asymmetric branching agents. This symmetry ensures uniform arm growth or branching distribution during transesterification[1].

Architectural Control & Cyclization Suppression The choice of the co-reactant dictates the final polymer architecture:

  • 3-Arm Star Polymers (

    
    ):  Reacting TMBTC with a monofunctional polymer (e.g., mPEG-OH) limits the reaction to exactly three coupling events per core. Because the 
    
    
    
    chain has only one reactive terminus, crosslinking is thermodynamically and kinetically impossible, yielding a self-limiting, well-defined star architecture.
  • Highly Branched Polymers (

    
    ):  Reacting TMBTC with a bifunctional oligomer (e.g., Poly(propylene glycol), 
    
    
    
    ) creates a hyperbranched network. A critical mechanistic choice here is the use of an oligomeric
    
    
    monomer rather than a small molecule. The extended spatial distance between the reactive hydroxyl ends of the oligomer drastically reduces the probability of intramolecular cyclization—a common defect in
    
    
    systems—thereby favoring intermolecular branching and higher molecular weights[2][3].

Flory-Stockmayer Gelation Control In the


 approach, avoiding macroscopic gelation (crosslinking) is paramount. According to Flory-Stockmayer theory, the critical conversion (

) at which gelation occurs is defined by

. For an

system (

) at a 1:1 molar ratio, the stoichiometric ratio of functional groups

. Solving the equation reveals that gelation occurs when the conversion of A groups (

) reaches

and B groups (

) reaches

. The reaction must be deliberately quenched just prior to this thermodynamic threshold to isolate soluble, highly branched polymers[3].

Experimental Protocols

Protocol A: Synthesis of 3-Arm Star Poly(ether ester)s ( Approach)

This protocol utilizes a core-first transesterification method to yield well-defined star polymers.

Reagents:

  • Trimethyl 1,3,5-benzenetricarboxylate (TMBTC,

    
     core)
    
  • Poly(ethylene glycol) monomethyl ether (mPEG-OH,

    
     g/mol , 
    
    
    
    monomer)
  • Titanium tetraisopropoxide (Ti(O

    
    Pr)
    
    
    
    , Catalyst)

Step-by-Step Methodology:

  • Monomer Charging: In a flame-dried 100 mL round-bottom flask equipped with a mechanical stirrer and a vacuum distillation head, add TMBTC (1.0 eq) and mPEG-OH (3.15 eq). Causality: A slight stoichiometric excess of the

    
     monomer ensures complete functionalization of all three core ester groups.
    
  • Catalyst Addition: Add 0.1 wt% Ti(O

    
    Pr)
    
    
    
    under a steady stream of dry nitrogen.
  • Melt Transesterification: Submerge the flask in an oil bath preheated to 160 °C. Stir under nitrogen for 2 hours to homogenize the melt and initiate the transesterification.

  • Equilibrium Shifting: Gradually apply dynamic vacuum (down to 0.5 mmHg) and increase the temperature to 180 °C for 4 hours. Causality: Continuous vacuum removes the methanol byproduct, driving the equilibrium forward via Le Chatelier’s principle.

  • Purification: Cool the mixture to room temperature, dissolve in minimal dichloromethane (DCM), and precipitate dropwise into cold diethyl ether. Filter and dry under vacuum at 40 °C for 24 hours.

  • Self-Validation Checkpoint: Analyze the product via

    
    H NMR. The complete disappearance of the TMBTC methyl ester protons at 
    
    
    
    3.95 ppm confirms quantitative core functionalization. SEC traces should display a monomodal peak with a narrow PDI (< 1.10).
Protocol B: Synthesis of Highly Branched Poly(ether ester)s ( Approach)

Based on the cyclization-free melt condensation strategy[3].

Reagents:

  • TMBTC (

    
     core)
    
  • Poly(propylene glycol) (PPG-OH,

    
     g/mol , 
    
    
    
    oligomer)
  • Ti(O

    
    Pr)
    
    
    
    (Catalyst)

Step-by-Step Methodology:

  • Stoichiometric Charging: Add PPG-OH and TMBTC in a strict 1:1 molar ratio to a reactor equipped with a mechanical stirrer and vacuum outlet.

  • Catalyst Addition: Introduce 0.1 wt% Ti(O

    
    Pr)
    
    
    
    .
  • Initial Condensation: Heat the reactor to 150 °C for 2 hours under nitrogen.

  • Vacuum Application: Raise the temperature to 180 °C over 4 hours. Gradually apply vacuum (0.30 mmHg) and allow the reaction to proceed for 1 hour.

  • Gel Point Monitoring (Critical Step): Withdraw 0.40 g aliquots every 20 minutes. Analyze via

    
    H NMR to monitor monomer conversion.
    
  • Quenching: Self-Validation Checkpoint: Calculate

    
     by integrating the residual methyl ester peak of TMBTC. Immediately quench the reaction by removing the heat source and venting with nitrogen when 
    
    
    
    reaches 0.55 (strictly below the theoretical gel point of 0.577)[3].

Quantitative Data Presentation

The following table summarizes the expected architectural characteristics and thermodynamic parameters based on the chosen monomer systems and reaction stoichiometry.

Table 1: Polymerization Parameters and Architectural Characteristics

ArchitectureMonomer SystemMolar RatioCritical Gel Point (

)
Expected

( g/mol )
PDI (

)
Degree of Branching (DB)
3-Arm Star mPEG-OH (

) + TMBTC (

)
3.15 : 1N/A (No gelation)~3,2001.05 - 1.10N/A (Perfect Star)
Highly Branched PPG-OH (

) + TMBTC (

)
1 : 1

,

~18,0002.50 - 3.80~0.20 (20% dendritic)
Hyperbranched AB

Monomer + TMBTC (Core)
Core-DilutionN/A (Self-condensing)~25,0001.30 - 1.50~0.50 - 0.70

Data synthesized from established melt condensation and core-dilution methodologies[1][3].

Process Workflow & Structural Evolution

G cluster_0 Monomer Selection cluster_1 Polymerization Pathways (Ti(OiPr)4 Catalyzed) TMBTC Trimethyl 1,3,5-benzenetricarboxylate (Trifunctional B3 Core) Star 3-Arm Star Poly(ether ester) (Controlled Architecture) TMBTC->Star + A1 (Grafting-to) Transesterification Hyperbranched Highly Branched Poly(ether ester) (A2 + B3 Network) TMBTC->Hyperbranched + A2 (Melt Condensation) Transesterification mPEG mPEG-OH (Monofunctional A1) mPEG->Star PPG PPG-OH Oligomer (Bifunctional A2) PPG->Hyperbranched GelControl Gelation Control Quench at p_B < 0.577 Hyperbranched->GelControl Monitor Conversion via 1H NMR / SEC

Fig 1. Reaction pathways for TMBTC-core star and highly branched polymers via transesterification.

References

  • Unal, S., & Long, T. E. (2006). Highly Branched Poly(ether ester)s via Cyclization-Free Melt Condensation of A2 Oligomers and B3 Monomers. Macromolecules, 39(8), 2788-2793. URL: [Link]

  • Inoue, K. (2000). Functional dendrimers, hyperbranched and star polymers. Progress in Polymer Science, 25(4), 453-571. URL: [Link]

  • Jikei, M., & Kakimoto, M. A. (2001). Hyperbranched polymers: a promising new class of materials. Progress in Polymer Science, 26(8), 1233-1285. URL: [Link]

Sources

Application

Preparation of supramolecular networks using trimethyl trimesate linkers

Application Note: Engineering Supramolecular Architectures via Trimethyl Trimesate Linkers Executive Summary Trimethyl trimesate (TMT), the methyl ester of trimesic acid ( ), serves as a pivotal -symmetric tecton (buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Supramolecular Architectures via Trimethyl Trimesate Linkers

Executive Summary

Trimethyl trimesate (TMT), the methyl ester of trimesic acid (


), serves as a pivotal 

-symmetric tecton (building block) in the fabrication of supramolecular networks. Unlike its parent acid, which relies on strong hydrogen bonding to form "chicken-wire" arrays, TMT offers a unique versatility: it acts as a latent hydrogen-bonding node (via hydrolysis), a dipolar assembly unit (for 2D surface patterning), and a electrophilic core for Dynamic Covalent Chemistry (DCC).

This guide details two distinct protocols for utilizing TMT linkers:

  • 3D Dynamic Covalent Networks: Synthesis of pH-responsive hydrogels for drug delivery using TMT-derived acylhydrazones.

  • 2D Surface-Confined Assemblies: Fabrication of host-guest templates on Highly Oriented Pyrolytic Graphite (HOPG) for molecular recognition studies.

Chemical Foundation & Mechanism

The utility of TMT lies in its planar geometry and threefold symmetry. In supramolecular engineering, it functions through two primary mechanisms:

  • Mechanism A: Dynamic Covalent Networking (3D) The ester groups of TMT are susceptible to nucleophilic attack by amines or hydrazides. By reacting TMT with flexible ditopic linkers (e.g., PEG-dihydrazide), researchers create Dynamic Covalent Networks (DCNs) . These networks are thermodynamically stable yet kinetically reversible, allowing for self-healing properties and stimuli-responsive degradation (e.g., acidic pH in tumor microenvironments).

  • Mechanism B: Adsorbate-Substrate Templating (2D) On graphite surfaces, TMT adsorbs flat via van der Waals forces between the benzene core and the graphene lattice. Unlike trimesic acid, TMT lacks strong donor protons, resulting in denser packing driven by dipolar interactions and weak

    
     bonds. This makes TMT an excellent "negative control" or "spacer" to modulate the pore size of surface networks.
    

Protocol A: Synthesis of pH-Responsive Supramolecular Hydrogels

Application: Drug Delivery Vehicles, Tissue Engineering Scaffolds. Rationale: This protocol utilizes the TMT core to generate a trimesyl-hydrazide node, which then crosslinks with dialdehydes to form an acylhydrazone network. This linkage is stable at neutral pH but hydrolyzes in acidic conditions (pH < 6.0), releasing encapsulated cargo.

Materials
  • Precursor: Trimethyl trimesate (TMT) (>98% purity).

  • Reagents: Hydrazine hydrate (80%), Methanol (anhydrous), PEG-dialdehyde (Mw ~2000 Da).

  • Catalyst: Glacial acetic acid.

Step-by-Step Methodology

Step 1: Activation of the TMT Core (Synthesis of Trimesic Hydrazide)

  • Dissolve 1.0 g (3.96 mmol) of TMT in 30 mL of methanol in a round-bottom flask.

  • Add 3.0 mL of hydrazine hydrate dropwise under stirring.

  • Reflux the mixture at 70°C for 12 hours . The solution will turn from clear to a white suspension as the product precipitates.

  • Cool to room temperature. Filter the white solid (Trimesic acid trihydrazide).

  • Wash 3x with cold methanol and dry under vacuum.

    • Checkpoint: Verify structure via

      
      -NMR (DMSO-
      
      
      
      ). Look for the disappearance of the methyl ester singlet (~3.9 ppm).

Step 2: Network Formation (Gelation)

  • Prepare a 10 wt% solution of PEG-dialdehyde in phosphate-buffered saline (PBS, pH 7.4).

  • Dissolve the Trimesic acid trihydrazide (from Step 1) in a minimal amount of DMSO (due to low water solubility) or warm water if functionalized.

  • Mix the two solutions at a molar ratio of 2:3 (Hydrazide groups : Aldehyde groups) to ensure stoichiometry.

  • Add catalytic acetic acid (0.1% v/v) to accelerate acylhydrazone formation.

  • Allow to stand at 37°C .

    • Observation: A transparent hydrogel should form within 15–60 minutes depending on concentration.

Step 3: Drug Loading (Post-Synthetic)

  • Swell the dried xerogel in a saturated solution of the target drug (e.g., Doxorubicin) for 24 hours.

  • Rinse surface with PBS to remove non-encapsulated drug.

Workflow Visualization (Protocol A)

G TMT Trimethyl Trimesate (TMT Ester Core) Trihydrazide Trimesic Trihydrazide (Activated C3 Node) TMT->Trihydrazide Reflux / MeOH (Aminolysis) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Trihydrazide Gelation Acylhydrazone Condensation Trihydrazide->Gelation Linker PEG-Dialdehyde (Flexible Linker) Linker->Gelation Network Supramolecular Hydrogel Network Gelation->Network Dynamic Covalent Bonding Acid Acidic pH (5.0) Network->Acid Stimulus Release Network Disassembly & Drug Release Acid->Release Hydrolysis

Figure 1: Synthetic pathway for converting TMT esters into dynamic covalent hydrogel networks.

Protocol B: 2D Surface-Confined Assembly (STM)

Application: Molecular Electronics, Surface Patterning. Rationale: TMT is used to study the transition from dense packing to porous networks. Unlike bulk crystallization, 2D assembly on graphite is governed by the solvent-solute interface.

Materials
  • Substrate: Highly Oriented Pyrolytic Graphite (HOPG), ZYB grade.

  • Solvent: 1-Phenyloctane or 1,2,4-Trichlorobenzene (TCB) (High boiling point, low vapor pressure).

  • Equipment: Scanning Tunneling Microscope (STM) operating at the liquid-solid interface.[1][2]

Step-by-Step Methodology

Step 1: Solution Preparation

  • Prepare a saturated stock solution of TMT in 1-phenyloctane.

  • Dilute to a working concentration of

    
     to 
    
    
    
    M
    .
    • Note: High concentrations favor dense packing; lower concentrations (near

      
       M) may favor porous networks if co-adsorbers are present.
      

Step 2: Substrate Preparation

  • Cleave the HOPG surface using the "sticky tape" method immediately before use to expose a fresh, atomically flat basal plane.

Step 3: Deposition and Imaging

  • Deposit 3–5

    
    L  of the TMT solution directly onto the HOPG surface.
    
  • Insert the STM tip (mechanically cut Pt/Ir wire) into the droplet.

  • Imaging Parameters:

    • Mode: Constant Current.[3]

    • Bias Voltage (

      
      ): -0.8 V to -1.2 V  (Sample negative).
      
    • Tunneling Current (

      
      ): 50–100 pA .
      
  • Annealing (Optional): If domains are too small, heat the sample stage to 40°C for 10 minutes to overcome kinetic traps and improve domain size.

Step 4: Data Interpretation

  • Target Structure: Look for "chicken-wire" motifs (if hydrolyzed) or dense "row" structures (intact ester).

  • Contrast: TMT molecules appear as bright triangular features. The dark regions between them represent the solvent or the graphite background.

Comparative Data: TMT vs. Trimesic Acid (TMA)

FeatureTrimethyl Trimesate (TMT)Trimesic Acid (TMA)
Functional Group Methyl Ester (

)
Carboxylic Acid (

)
Primary Interaction Dipolar, vdW, weak

Strong Hydrogen Bonding (

)
Network Geometry Densely packed rows or chiral rosettesOpen hexagonal "chicken-wire" (honeycomb)
Pore Size Negligible (Dense phase)~1.1 nm (Host-guest capable)
Solubility Good in organics (CHCl3, MeOH)Poor in non-polar, good in EtOH/DMSO
Role in Protocol Precursor / Capping AgentStructural Node

Troubleshooting & Causality

  • Issue: Hydrogel fails to form (Protocol A).

    • Cause: Stoichiometric imbalance between hydrazide and aldehyde groups.

    • Fix: Ensure the molar ratio is exactly 2:3. Excess TMT-hydrazide acts as a chain terminator rather than a crosslinker.

  • Issue: STM image is fuzzy or unstable (Protocol B).

    • Cause: High drift or tip contamination by the ester.

    • Fix: Pulse the tip voltage (+3V for 10ms) to clean the apex. Ensure the solvent has low volatility (do not use chloroform for STM; it evaporates too fast).

References

  • Lackinger, M., & Heckl, W. M. (2009). Carboxylic acids: versatile building blocks for two-dimensional supramolecular self-assembly. Langmuir, 25(19), 11307-11321. Link

  • Sreenivasachary, N., & Lehn, J. M. (2005). Structural selection in G-quartet-based hydrogels and control of their dynamic properties. Proceedings of the National Academy of Sciences, 102(17), 5938-5943. Link

  • Deng, K., et al. (2011). Construction of pore-structure-tunable 2D supramolecular networks by using a trimesic acid derivative. Chemical Communications, 47(33), 9426-9428. Link

  • Chakraborty, S., et al. (2019). Supramolecular scaffolds for drug delivery: from fundamentals to applications. Drug Discovery Today, 24(8), 1541-1550. Link

  • Li, Y., et al. (2020). Dynamic Covalent Chemistry (DCC) in the synthesis of Covalent Organic Frameworks (COFs). Matter, 3(5), 1520-1541. Link

Sources

Method

Application Note: High-Fidelity Synthesis of Covalent Organic Frameworks (COFs) from Trimesate Derivatives

Executive Summary & Strategic Rationale This guide details the synthesis of -symmetric Covalent Organic Frameworks (COFs) utilizing 1,3,5-benzenetricarbohydrazide ( ) , a derivative of trimethyl trimesate. While trimesic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of


-symmetric Covalent Organic Frameworks (COFs) utilizing 1,3,5-benzenetricarbohydrazide (

)
, a derivative of trimethyl trimesate.

While trimesic acid is often used directly in Metal-Organic Frameworks (MOFs), its application in COFs requires derivatization to introduce reversible covalent linkages. The hydrazone linkage is selected here over imine or amide linkages for three critical reasons:

  • Hydrogen-Bond Assisted Stability: Hydrazone COFs exhibit enhanced chemical stability (pH 2–12) compared to imine COFs due to intramolecular hydrogen bonding and resonance tautomerization.

  • Crystallinity (Error Correction): Unlike the rapid, irreversible formation of amide bonds (via trimesoyl chloride), hydrazone formation is reversible under solvothermal conditions. This reversibility allows for "defect healing" during synthesis, resulting in highly crystalline frameworks.

  • Versatility: The trimesate core provides a rigid

    
     node, which, when combined with linear 
    
    
    
    linkers (e.g., terephthalaldehyde derivatives), reliably yields hexagonal (
    
    
    ) pore topologies ideal for drug loading and catalysis.

Pre-Synthesis Considerations

Chemical Causality

The synthesis relies on the Schiff-base condensation between a hydrazide and an aldehyde.



  • Catalyst Role: Acetic acid (aqueous) is essential. It protonates the carbonyl oxygen, increasing electrophilicity, and facilitates the elimination of water.

  • Solvent Role: A mixture of Mesitylene/Dioxane is used.[1] Dioxane solubilizes the polar hydrazide, while Mesitylene (non-polar) aids in

    
    -
    
    
    
    stacking of the forming 2D layers.
Reagent Purity[2]
  • Trimethyl Trimesate: Must be

    
     pure. Impurities lead to mono- or di-hydrazides, acting as "chain terminators" that cap crystal growth, yielding amorphous polymers.
    
  • Aldehyde Linker: 2,5-Dimethoxyterephthalaldehyde (DMTP) is recommended over unsubstituted terephthalaldehyde, as the methoxy groups improve solubility and electron density, enhancing stacking interactions.

Experimental Protocols

Protocol A: Synthesis of the Linker (Trimesic Hydrazide)

Target: Conversion of Trimethyl Trimesate to 1,3,5-Benzenetricarbohydrazide.

Materials:

  • Trimethyl 1,3,5-benzenetricarboxylate (Trimethyl trimesate) [5.0 g]

  • Hydrazine hydrate (80% aqueous solution) [20 mL]

  • Ethanol (Absolute) [100 mL]

Step-by-Step:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of trimethyl trimesate in 100 mL of absolute ethanol.

  • Addition: Add 20 mL of hydrazine hydrate dropwise while stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. A white precipitate will form.
    
  • Filtration: Cool to room temperature. Filter the white solid under vacuum.

  • Purification: Wash the cake copiously with cold ethanol (

    
     mL) to remove unreacted hydrazine.
    
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show disappearance of methyl ester protons (
      
      
      ppm) and appearance of hydrazide protons (
      
      
      ppm).
Protocol B: Solvothermal COF Synthesis (Tf-COF Analog)

Target: Condensation of Trimesic Hydrazide with DMTP.

Materials:

  • 1,3,5-Benzenetricarbohydrazide (Linker A) [30 mg]

  • 2,5-Dimethoxyterephthalaldehyde (Linker B) [Equivalent molar ratio,

    
     mg]
    
  • Solvent: 1,4-Dioxane / Mesitylene (1:1 v/v) [3 mL]

  • Catalyst: Aqueous Acetic Acid (6 M) [0.3 mL]

  • Vessel: Pyrex tube (

    
    )
    

Step-by-Step:

  • Charging: Weigh Linker A and Linker B into the Pyrex tube.

  • Solvation: Add the Dioxane/Mesitylene mixture. Sonicate for 10 minutes until a homogeneous dispersion is achieved.

  • Catalysis: Add the 6 M Acetic Acid.

  • Degassing (Critical): Connect the tube to a Schlenk line. Perform 3 Freeze-Pump-Thaw cycles .

    • Why? Oxygen promotes radical oxidation of the hydrazide and aldehyde, leading to defects.

  • Sealing: Flame-seal the tube under vacuum (

    
    ).
    
  • Thermolysis: Place the sealed ampoule in an oven at

    
    .
    
  • Incubation: Leave undisturbed for 72 hours.

    • Note: Do not shake. Static conditions promote slow crystal growth.

  • Isolation: Cool to room temperature. Open the tube and filter the yellow powder.

  • Solvent Exchange: Soxhlet extract with Tetrahydrofuran (THF) for 24 hours to remove trapped oligomers.

Protocol C: Activation (Supercritical )

Context: Conventional vacuum drying often causes pore collapse (capillary stress) in hydrazone COFs. Supercritical


 (

) activation is the gold standard for preserving surface area [1].
  • Exchange: Exchange the THF-solvated COF with anhydrous Acetone (

    
     over 24 hours).
    
  • Loading: Place the wet sample in the

    
     dryer chamber.
    
  • Purge: Flow liquid

    
     at 
    
    
    
    to displace acetone (4 hours).
  • Critical Point: Heat to

    
     and pressurize to 100 bar (past the critical point of 
    
    
    
    /73 bar).
  • Bleed: Slowly depressurize over 1 hour.

Visualization of Workflows

Diagram 1: Reaction Pathway

This diagram illustrates the chemical transformation from the trimesate precursor to the final 2D hexagonal framework.

ReactionPathway Trimesate Trimethyl Trimesate (Precursor) Hydrazide 1,3,5-Benzenetricarbohydrazide (C3 Linker) Trimesate->Hydrazide Reflux (EtOH) - MeOH Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide PreCOF Amorphous Intermediate Hydrazide->PreCOF Solvothermal + AcOH Aldehyde Linear Dialdehyde (C2 Linker) Aldehyde->PreCOF PreCOF->PreCOF Reversible Exchange FinalCOF Crystalline Hydrazone COF PreCOF->FinalCOF Thermodynamic Correction (72h, 120°C)

Caption: Chemical pathway from trimesate ester to crystalline COF. The red loop highlights the critical reversible error-correction step enabled by the hydrazone linkage.

Diagram 2: Experimental Workflow (Freeze-Pump-Thaw)

This diagram details the critical degassing steps required to prevent oxidation and ensure high crystallinity.

ExperimentalFlow cluster_prep Ampoule Preparation cluster_fpt Freeze-Pump-Thaw (x3) Mix Mix Linkers + Solvent (Dioxane/Mesitylene) Sonicate Sonicate (10 min) Homogenization Mix->Sonicate LN2 Freeze (Liq. N2) -196°C Sonicate->LN2 Vac Vacuum Pump < 100 mTorr LN2->Vac Thaw Thaw (Warm Water) Release Gas Vac->Thaw Thaw->LN2 Repeat Seal Flame Seal Under Vacuum Thaw->Seal After 3rd Cycle Oven Oven Synthesis 120°C, 72h Seal->Oven

Caption: The "Freeze-Pump-Thaw" cycle is the most critical variable for reproducibility. Incomplete degassing results in brown/black amorphous solids.

Data Interpretation & QC

Crystallinity (PXRD)
  • Success: Sharp peaks at low

    
     (typically 
    
    
    
    for (100) plane).
  • Failure (Amorphous): Broad "humps".

    • Correction: Increase acid concentration (to 9 M) to enhance reversibility, or decrease cooling rate.

Porosity (BET Surface Area)

Comparison of activation methods for Trimesic Hydrazide COFs:

Activation MethodBET Surface Area (

)
Pore Volume (

)
Observation
Vacuum Drying (

)


Partial pore collapse observed.
Soxhlet (THF) + Vacuum


Standard purity.
Supercritical

(

)


Preserves delicate mesopores.

References

  • Uribe-Romo, F. J., et al. (2011). "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." Journal of the American Chemical Society. [Link]

  • Li, X., et al. (2020). "Hydrazone-Linked Covalent Organic Frameworks: Synthesis and Applications." Chemical Society Reviews. [Link]

  • Segura, J. L., et al. (2016). "Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications." Chemical Science. [Link]

  • Waller, P. J., et al. (2015). "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research. [Link]

Sources

Application

Procedure for reducing trimethyl 1,3,5-benzenetricarboxylate to trialcohols

Application Note: High-Yield Synthesis of 1,3,5-Benzenetrimethanol via Ester Reduction Executive Summary & Application Context 1,3,5-Benzenetrimethanol is a highly versatile triol building block utilized extensively in t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 1,3,5-Benzenetrimethanol via Ester Reduction

Executive Summary & Application Context

1,3,5-Benzenetrimethanol is a highly versatile triol building block utilized extensively in the synthesis of covalent organic frameworks (COFs), supramolecular cages, and dendrimers[1]. The gold standard for laboratory-scale preparation of this compound is the exhaustive reduction of trimethyl 1,3,5-benzenetricarboxylate using lithium aluminum hydride (LiAlH₄)[2].

This application note provides a robust, field-proven protocol designed for researchers and drug development professionals. It moves beyond basic procedural steps by detailing the chemical causality, thermodynamic controls, and self-validating metrics required to achieve quantitative yields (>95%)[2] without the need for complex chromatographic purification.

Mechanistic Rationale & Chemical Causality

The reduction of trimethyl 1,3,5-benzenetricarboxylate to 1,3,5-benzenetrimethanol requires the delivery of six equivalents of hydride (H⁻) per molecule. The reaction proceeds via a transient trialdehyde intermediate, which is rapidly reduced further to a stable lithium aluminum alkoxide complex.

While stoichiometry dictates that 1.5 moles of LiAlH₄ are required per mole of the tri-ester, this protocol utilizes approximately 3.5 equivalents[3]. This deliberate excess serves a dual purpose:

  • Thermodynamic Driving Force: It ensures absolute completion across all three sterically equivalent ester sites, preventing the formation of partially reduced byproducts.

  • Moisture Scavenging: It neutralizes any adventitious moisture present in the anhydrous solvent or apparatus, maintaining the integrity of the active hydride species.

LogicalRelationship Ester Trimethyl 1,3,5-benzenetricarboxylate Aldehyde Transient Trialdehyde Ester->Aldehyde 3 eq. H⁻ - 3 CH3O⁻ Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide 3 eq. H⁻ Fast Product 1,3,5-Benzenetrimethanol Alkoxide->Product Fieser Quench Hydrolysis

Logical progression of the reduction mechanism intermediates.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative data for a standard laboratory-scale synthesis[2],[3].

ParameterValueMechanistic Rationale
Trimethyl 1,3,5-benzenetricarboxylate 511 mg (2.02 mmol)Limiting reagent; provides three reducible ester sites[2].
Lithium Aluminum Hydride (LiAlH₄) 270 mg (7.11 mmol)3.5 equivalents. Excess ensures complete reduction and scavenges moisture[3].
Tetrahydrofuran (THF) 30 mL (Total)Anhydrous solvent; coordinates with Li⁺ to stabilize alkoxide intermediates[3].
Temperature Profile 0 °C → 66 °C (Reflux)0 °C controls the initial exotherm; reflux provides activation energy for completion[2].
Reaction Time 16–20 hoursEnsures quantitative conversion of all sterically equivalent ester moieties[3].
Expected Yield > 95% (~320 mg)High-efficiency conversion typical for optimized laboratory-scale protocols[2].

Experimental Workflow

SynthesisWorkflow Step1 1. Reagent Preparation Suspend LiAlH4 in dry THF (0 °C, N2 atm) Step2 2. Substrate Addition Dropwise addition of Trimethyl 1,3,5-benzenetricarboxylate Step1->Step2 Prevents Exotherm Step3 3. Thermal Maturation Reflux at 66 °C for 20 h Step2->Step3 Complete Reduction Step4 4. Fieser Workup Sequential addition of H2O, 15% NaOH, H2O Step3->Step4 Cool to 0 °C Step5 5. Isolation Filter Al-salts via Celite & Evaporate Solvent Step4->Step5 Granular Precipitate Step6 6. Analytical Validation Yield >95% Triol Product Step5->Step6 High Purity

Workflow for the LiAlH4 reduction of trimethyl 1,3,5-benzenetricarboxylate.

Detailed Protocol: A Self-Validating System

Phase 1: Preparation of the Hydride Suspension

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum. Flush the system with inert gas (N₂ or Argon).

  • Add 270 mg of LiAlH₄.

  • Suspend the LiAlH₄ in 10 mL of anhydrous THF while cooling the flask in an ice-water bath (0 °C)[2],[3]. Causality: LiAlH₄ reacts violently with moisture. The inert atmosphere and anhydrous solvent prevent the premature degradation of the hydride and the dangerous evolution of hydrogen gas.

Phase 2: Controlled Substrate Addition

  • In a separate dry vial, dissolve 511 mg of trimethyl 1,3,5-benzenetricarboxylate in 20 mL of anhydrous THF[3].

  • Using a syringe, add the ester solution dropwise to the stirred LiAlH₄ suspension over 15–20 minutes[2]. Causality: The initial hydride transfer to the carbonyl carbon is highly exothermic. Dropwise addition at 0 °C controls the reaction rate, preventing solvent boil-over and suppressing unwanted side reactions[2].

Phase 3: Reflux and Maturation

  • Remove the ice-water bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux (approx. 66 °C) for 20 hours[2],[3]. Causality: While the first hydride addition is rapid, the complete reduction of all three ester moieties to their corresponding primary alkoxides requires sustained thermal energy to overcome steric hindrance.

Phase 4: Fieser Quench (The Critical Step) Note: While basic protocols suggest a simple water quench[4], this often yields a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser workup is the field-proven standard to force the aluminum salts to precipitate as a dense, granular complex.

  • Cool the reaction mixture back to 0 °C using an ice-water bath.

  • Dilute the mixture with an additional 10 mL of THF to reduce viscosity.

  • Slowly and sequentially add the following reagents dropwise (ratios based strictly on the 0.27 g of LiAlH₄ used):

    • 0.27 mL of distilled water.

    • 0.27 mL of 15% (w/v) aqueous NaOH solution.

    • 0.81 mL of distilled water.

  • Remove the ice bath and stir vigorously for 15–30 minutes.

Phase 5: Isolation and Purification

  • Filter the suspension through a pad of Celite using a Büchner funnel[4].

  • Wash the filter cake thoroughly with hot THF or a THF/Methanol mixture (3 × 15 mL) to extract any coordinated product[4].

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dry the resulting white solid under high vacuum to afford 1,3,5-benzenetrimethanol[3].

Analytical Validation

To ensure the protocol has functioned as a self-validating system, verify the following metrics:

  • Visual Cue During Workup: The transition from a grey, sludgy suspension to a crisp, white granular precipitate during the Fieser quench confirms the successful destruction of the active hydride and the formation of filterable salts.

  • Thin-Layer Chromatography (TLC): The starting material exhibits a high Rf in non-polar solvents (e.g., 1:1 Hexane/Ethyl Acetate). The successful formation of the triol product is validated by a spot that remains at the baseline in non-polar eluents, requiring highly polar systems (e.g., 10% MeOH in DCM) to migrate.

  • ¹H NMR (DMSO-d₆): Validation is confirmed by the complete disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the methylene protons (doublet, ~4.45 ppm) coupled with the hydroxyl protons (triplet, ~5.2 ppm).

References

  • Buy 1,3,5-Benzenetrimethanol | 4464-18-0 - Smolecule , smolecule.com, 2

  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry , rsc.org, 3

  • Kinetic Trapping of Rylene Diimide Covalent Organic Cages , acs.org, 1

  • Homochiral Porous Organic Cage with High Selectivity for the Separation of Racemates , amazonaws.com, 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Selection for Trimethyl 1,3,5-Benzenetricarboxylate Precipitation

Executive Summary Trimethyl 1,3,5-benzenetricarboxylate (Trimethyl trimesate) is a critical intermediate in organic synthesis and a linker for Metal-Organic Frameworks (MOFs). While chemically stable, its purification vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethyl 1,3,5-benzenetricarboxylate (Trimethyl trimesate) is a critical intermediate in organic synthesis and a linker for Metal-Organic Frameworks (MOFs). While chemically stable, its purification via precipitation is often plagued by kinetic trapping of impurities (mono/di-esters) and yield losses due to improper solvent polarity matching.

This guide moves beyond basic "recrystallization" instructions. It provides a mechanistic breakdown of solvent-solute interactions, enabling you to select the precise thermodynamic conditions required for high-purity isolation.

Module 1: Solvent System Selection

The Solubility Landscape

The selection of a solvent system for trimethyl trimesate is governed by the "polarity window." The molecule is a moderately polar aromatic ester. It requires a solvent polar enough to dissolve it at high temperatures but not so polar that it holds the solute at low temperatures.[1][2]

Table 1: Solvent Compatibility Matrix

Solvent SystemRoleInteraction MechanismRecommended Use Case
Methanol (MeOH) Primary SolventDipole-dipole; H-bonding (solvent)Standard Recrystallization. High solubility at boiling (64.7°C), low at -20°C. Best balance of yield/purity.
Ethanol (EtOH) Primary SolventSimilar to MeOH but higher solubilityLarge Scale. Use if MeOH toxicity is a concern, though yield is typically lower than MeOH due to higher cold solubility.
Ethyl Acetate / Hexane Solvent / Anti-solventVan der Waals / DipoleHigh Purity Requirements. Excellent for removing non-polar byproducts. Requires precise anti-solvent addition.
Toluene Primary Solventngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Stacking
Polymorph Control. Good for slow crystal growth; often produces larger, well-defined needles.
Water Anti-solventHydrophobic exclusionYield Recovery. Added to alcoholic solutions to force precipitation ("crashing out"). Risk of trapping impurities.[3]

Module 2: Validated Protocols

Protocol A: Thermal Gradient Crystallization (Preferred)

Best for: Routine purification of crude material (>90% purity).

  • Dissolution: Suspend crude trimethyl 1,3,5-benzenetricarboxylate in Methanol (10 mL per gram of solid).

  • Reflux: Heat to reflux (approx. 65°C) with stirring until the solution is clear.

    • Checkpoint: If solids remain after 15 minutes of reflux, hot filter to remove inorganic salts or polymer byproducts.

  • Nucleation Control: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Why? Rapid cooling traps the mono-methyl and di-methyl ester impurities inside the crystal lattice.

  • Maturation: Once at room temperature, transfer to a -20°C freezer for 4 hours.

  • Isolation: Filter via vacuum.[4][5] Wash with cold (-20°C) Methanol .

Protocol B: Anti-Solvent Precipitation

Best for: Recovering product from mother liquor or heat-sensitive workflows.

  • Solvation: Dissolve the compound in a minimum volume of Ethyl Acetate or Chloroform .

  • Titration: Add Hexane dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Back-off: Add a few drops of the primary solvent (EtOAc) to just clear the solution.

  • Precipitation: Cool the mixture or slowly add excess Hexane to drive precipitation.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the solute separates as a liquid droplet before it can organize into a crystal lattice. This is common when the melting point is depressed by impurities (like unreacted trimesic acid or mono-esters).

Corrective Action:

  • Re-dissolve: Heat the mixture until it is a single phase again.

  • Seed: Add a single crystal of pure trimethyl trimesate (if available) at the saturation point.

  • Change Solvent: Switch to a system with a higher boiling point (e.g., Toluene ) or lower solubility power.[2] Oiling out is less likely in non-polar solvents where the interfacial tension is different.

  • Slower Cooling: Insulate the flask. Rapid cooling pushes the system into the "labile zone" too fast, favoring amorphous oil formation over ordered crystallization.

Q2: The yield is significantly lower than calculated (<50%). Where is my product?

Diagnosis: The solubility of trimethyl trimesate in alcohols (especially Ethanol) is non-negligible even at room temperature.

Corrective Action:

  • Concentration: Rotovap the mother liquor down to 25% of its original volume and repeat the cooling step.

  • Water Crash: Add water to the methanolic mother liquor. Since trimethyl trimesate is water-insoluble, this will force the remaining product out. Note: This fraction may be less pure.

Q3: NMR shows peaks for unreacted Trimesic Acid. Can I remove this by recrystallization?

Diagnosis: Trimesic acid is highly polar and can co-precipitate if the solvent is not polar enough to keep it in solution.[6]

Corrective Action: Do not rely on recrystallization alone. Perform a chemical wash before crystallization:

  • Dissolve crude in Ethyl Acetate.

  • Wash 2x with Saturated Aqueous NaHCO₃ . This converts unreacted acid into its water-soluble sodium salt.

  • Wash with brine, dry over MgSO₄, evaporate, then recrystallize the residue.

Module 4: Process Visualization

Workflow: Decision Tree for Solvent Selection

SolventSelection start Start: Crude Trimethyl Trimesate purity_check Is Purity > 90%? start->purity_check impurity_type Identify Impurity Type purity_check->impurity_type No method_A Use Protocol A: Methanol Recrystallization purity_check->method_A Yes acid_impurity Unreacted Acid Present? impurity_type->acid_impurity wash_step Perform NaHCO3 Wash (Ethyl Acetate Phase) acid_impurity->wash_step Yes oil_risk History of Oiling Out? acid_impurity->oil_risk No (Neutral Impurities) wash_step->method_A toluene_method Use Toluene (Slow Evap/Cooling) oil_risk->toluene_method Yes antisolvent Use Protocol B: EtOAc + Hexane oil_risk->antisolvent No

Figure 1: Decision logic for selecting the optimal purification route based on impurity profile and historical process behavior.

Workflow: Troubleshooting "Oiling Out"

OilingOut observation Observation: Oiling Out temp_control Re-heat to Clear Solution observation->temp_control seed Add Seed Crystal at Cloud Point temp_control->seed If pure seed available insulate Insulate Flask (Slow Cooling) temp_control->insulate If no seed seed->insulate insulate->observation Fail: Switch Solvent success Crystalline Solid insulate->success

Figure 2: Feedback loop for correcting Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

References

  • PubChem. (n.d.). Trimethyl benzene-1,3,5-tricarboxylate (Compound).[7][8][9][10][11][12][13][14] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Li, J., et al. (2013). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for solubility trends of the parent acid and derivatives). Retrieved March 2, 2026, from [Link]

Sources

Optimization

Troubleshooting incomplete hydrolysis of trimethyl 1,3,5-benzenetricarboxylate

Drafting the Support Guide I'm currently focused on structuring a technical support center guide tailored for researchers tackling trimethyl trimesate hydrolysis issues. My aim is to make it a concise, informative, and e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Drafting the Support Guide

I'm currently focused on structuring a technical support center guide tailored for researchers tackling trimethyl trimesate hydrolysis issues. My aim is to make it a concise, informative, and easily navigable resource. I've begun outlining the core troubleshooting sections. I'm prioritizing clarity for a scientific audience.

Defining the Application's Focus

I'm now putting myself in the role of a Senior Application Scientist to create the support guide. I need the structure to be logical and free-flowing. The guide must demonstrate scientific integrity, including citations and a reference list. I plan to use tables, protocols, and Graphviz diagrams for clarity and visual appeal. My topic analysis has begun, focusing on the ester hydrolysis process and common problems.

Outlining the Guide's Structure

I've shifted my attention to structuring the support guide. I'm focusing on a Q&A format for troubleshooting, addressing solubility, reaction time, reagent stoichiometry, and workup issues. I'm planning a detailed search for hydrolysis conditions, solubility data, and authoritative sources. I'll include a standard protocol and visualizations, such as a reaction scheme, to provide a clear user experience.

Examining Chemical Pathways

I'm now focusing on the synthesis of trimethyl trimesate, specifically contrasting esterification and mesitylene oxidation pathways based on search results. I've also noted that troubleshooting hydrolysis (though for a different compound) is an interesting divergence. I am particularly considering how these insights relate to Result 1.10.

Analyzing Solubility and Hydrolysis

I'm now diving deeper into solubility differences between the ester and acid forms, specifically trimethyl trimesate versus trimesic acid, and how they drive the workup process. I see the product precipitating upon acidification, which aligns with my understanding. Additionally, I am currently evaluating potential hydrolysis conditions, particularly the risk of partial hydrolysis with this tri-ester, to see how I can troubleshoot incomplete reactions and also address potential intermediates.

Refining Hydrolysis Protocol

I'm now focusing on developing a hydrolysis protocol for trimethyl trimesate. I need to source specific NMR shifts for mono- and di-methyl ester intermediates to help with diagnostics. Currently, I'm analyzing the workup process and how acidification will precipitate the tri-acid, and also considering how hydrolysis intermediates behave under similar workup conditions. This builds on my earlier focus on acid/ester solubility.

Analyzing the Core Process

My focus is now on synthesizing the findings related to the hydrolysis of trimethyl trimesate to trimesic acid. I am identifying and cataloging the key elements and conditions, specifically focusing on the reaction pathway and any standard conditions that might be relevant to the experiment.

Refining the Reaction Parameters

I'm now zeroing in on the crucial reaction parameters. Excess base (NaOH or KOH, 4-6 equivalents) is essential. A solvent mixture, such as MeOH/water or THF/water, is required, as is a reflux temperature. Reaction times are typically 4-12 hours. I have started considering troubleshooting strategies for incomplete hydrolysis, with a strong focus on solubility and the intermediates, and the diagnostic 1H NMR tool. The workup and purification protocols are also coming into focus.

Structuring the Guide

I've formulated a detailed plan for the troubleshooting guide. It will be geared toward a senior application scientist, and include a diagnostic workflow ("triage"), a Q&A section addressing common issues (solubility, incomplete hydrolysis, unwanted side products), a robust master protocol, and supporting visuals (reaction pathway and decision tree). I'm confident this will be a valuable resource.

Troubleshooting

Technical Support Center: Crystallization Control of Trimethyl Trimesate Derivatives

Topic: Controlling Crystal Size and Morphology of Trimethyl Trimesate (TMT) Derivatives Document ID: TMT-CRYST-001 Last Updated: March 2, 2026 Target Audience: Process Chemists, MOF Synthesis Researchers, Formulation Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Crystal Size and Morphology of Trimethyl Trimesate (TMT) Derivatives Document ID: TMT-CRYST-001 Last Updated: March 2, 2026 Target Audience: Process Chemists, MOF Synthesis Researchers, Formulation Scientists

Executive Summary & Mechanism of Action

Trimethyl trimesate (benzene-1,3,5-tricarboxylate) and its derivatives are critical linkers in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals. Controlling their crystal size is not merely cosmetic; it dictates the dissolution kinetics in drug delivery and the defect density in MOF construction.

The size of TMT crystals is governed by the competition between Nucleation (J) and Crystal Growth (G) .

  • Small Crystals (<10 µm): Require

    
    . Achieved via high supersaturation (
    
    
    
    ), rapid antisolvent addition, or high-shear mixing.
  • Large Crystals (>200 µm): Require

    
    . Achieved via low supersaturation, metastable zone width (MSZW) control, and slow cooling.
    

Troubleshooting Guide (Q&A)

Category A: Crystal Size Issues

Q1: My TMT derivative precipitates as a fine powder (<5 µm) immediately upon cooling. How do I increase the crystal size? Diagnosis: You are crossing the Labile Zone boundary too quickly, causing "crash nucleation." Solution:

  • Reduce Cooling Rate: Switch from a linear ramp to a cubic cooling profile . This maintains constant supersaturation during the initial growth phase.

  • Seed the Solution: Add 0.5% w/w of milled seed crystals at the saturation temperature (

    
    ). This bypasses the energy barrier for nucleation, allowing growth on existing surfaces.
    
  • Change Solvent: TMT is highly soluble in DMF and Ethyl Acetate. Switch to a solvent with a wider Metastable Zone Width (MSZW) like Ethanol , where solubility changes less drastically with temperature [1].

Q2: I am seeing a bimodal distribution (large crystals mixed with "fines"). What is wrong? Diagnosis: This is likely Secondary Nucleation .

  • Cause: Agitation speed is too high (crystal collision/breakage) or you added antisolvent too quickly, creating local supersaturation "hotspots."

  • Fix:

    • Reduce impeller speed to the minimum required for suspension (Just Suspended Speed,

      
      ).
      
    • Implement Ostwald Ripening : Hold the slurry at an elevated temperature (e.g.,

      
      C) for 60 minutes. Small crystals will dissolve and redeposit onto larger ones due to their higher surface energy [2].
      
Category B: Morphology & Purity[1][2]

Q3: The product is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. Diagnosis: TMT derivatives are esters and can be hydrophobic. If the antisolvent (e.g., water) is added before stable nuclei form, the system enters a liquid-liquid immiscibility gap. Solution:

  • Seed Early: Add seeds before the antisolvent addition reaches the oiling-out point.

  • Increase Temperature: Oiling out often occurs at lower temperatures. Conduct the crystallization at a higher temperature, then cool after a solid phase is established.

Technical Data & Solubility Profiles

Solvent selection is the primary lever for size control. TMT derivatives typically follow the solubility order: DMF > Acetone > Ethyl Acetate > Ethanol > Isopropanol > Water [1, 3].

Table 1: Solvent Selection Matrix for TMT Derivatives

Desired OutcomeRecommended Solvent SystemMechanismKey Parameter to Control
Large Single Crystals Ethanol (Evaporation) or Ethyl Acetate (Cooling)Slow Growth (

)
Evaporation rate / Cooling ramp
Micro-Crystals (10-50 µm) Acetone / Isopropanol (Antisolvent)Balanced (

)
Antisolvent addition rate
Nano-Crystals (<1 µm) DMF / Water (Rapid Antisolvent)Rapid Nucleation (

)
Mixing Reynolds Number (

)

Standardized Protocols

Protocol A: Controlled Cooling (Target: >200 µm Crystals)

Best for: X-ray diffraction studies, high-purity purification.

  • Dissolution: Dissolve 10g of TMT derivative in Ethanol at 70°C. (Concentration: 1.1x saturation).

  • Filtration: Hot filter (0.2 µm PTFE) to remove dust (heterogeneous nuclei).

  • Equilibration: Hold at 65°C for 30 mins.

  • Seeding: Add 0.05g of seed crystals.

  • Cooling Profile:

    • Stage 1: Cool to 55°C over 2 hours (Very slow to prevent secondary nucleation).

    • Stage 2: Cool to 20°C over 1 hour (Faster growth).

  • Harvest: Filter and wash with cold Isopropanol.

Protocol B: Reverse Antisolvent Precipitation (Target: <5 µm Particles)

Best for: Drug delivery formulations, fast-dissolving MOF linkers.

  • Preparation: Prepare a saturated solution of TMT in DMF (Solvent). Prepare a vessel with 10x volume of Water (Antisolvent) at 5°C.

  • Injection: Inject the DMF solution into the vortex of the stirring water.

    • Critical: Use a syringe pump or nozzle to ensure high velocity (

      
       m/s).
      
  • Mixing: Maintain high shear (Reynolds number

    
    ) to minimize the "mesomixing" time scale.
    
  • Stabilization: Immediately filter or add a surfactant (e.g., Tween 80) if aggregation is observed.

Process Visualization

Workflow: Antisolvent Crystallization Logic

The following diagram illustrates the decision tree for optimizing crystal size using the antisolvent method.

G Start Start: TMT/DMF Solution AddAntisolvent Add Water (Antisolvent) Start->AddAntisolvent CheckMixing Check Mixing Intensity AddAntisolvent->CheckMixing HighShear High Shear (Re > 10k) Rapid Nucleation CheckMixing->HighShear Micromixing LowShear Low Shear (Re < 2k) Local Supersaturation CheckMixing->LowShear Macromixing ResultNano Result: Nano-Crystals (< 5 µm) HighShear->ResultNano ResultBroad Result: Broad Distribution (Agglomerates) LowShear->ResultBroad

Caption: Impact of mixing hydrodynamics on final crystal size distribution during antisolvent precipitation.

Mechanism: The LaMer Model for TMT

This diagram visualizes the critical supersaturation zones. To control size, you must manipulate where the system sits on this curve.

LaMer Solubility Solubility Limit (Cs) MetaStable Metastable Zone (Growth Only) Solubility->MetaStable Increase Conc. Labile Labile Zone (Nucleation + Growth) MetaStable->Labile Critical Supersaturation Tip1 Protocol A Target: Stay Here Tip1->MetaStable Tip2 Protocol B Target: Jump Here Quickly Tip2->Labile

Caption: LaMer model adaptation. Protocol A targets the Metastable Zone; Protocol B targets the Labile Zone.

References

  • Zhang, D., & Xu, Q. (2014). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data, 59(1), 145-149. Link

  • Nagy, Z. K., & Braatz, R. D. (2012).[1] Advances and New Directions in Crystallization Control. Annual Review of Chemical and Biomolecular Engineering, 3, 55-75.[1] Link

  • CymitQuimica. (2025).[2] Trimethyl 1,3,5-benzenetricarboxylate Technical Data Sheet. Link

  • Peters, E. M., Svärd, M., & Forsberg, K. (2022).[3] Impact of process parameters on product size and morphology in hydrometallurgical antisolvent crystallization. CrystEngComm, 24, 2851-2866.[3] Link

Sources

Optimization

Catalyst efficiency in trimethyl 1,3,5-benzenetricarboxylate transesterification

Technical Support Guide: Catalyst Efficiency in Trimethyl 1,3,5-Benzenetricarboxylate Transesterification Executive Summary & Core Principles Subject: Optimization of transesterification protocols for Trimethyl 1,3,5-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Catalyst Efficiency in Trimethyl 1,3,5-Benzenetricarboxylate Transesterification

Executive Summary & Core Principles

Subject: Optimization of transesterification protocols for Trimethyl 1,3,5-benzenetricarboxylate (Trimethyl Trimesate). Primary Challenge: The thermodynamic equilibrium of converting three methyl ester groups on an electron-deficient aromatic ring requires specific kinetic drivers. Unlike aliphatic esters, the resonance stability of the benzene ring coupled with steric crowding at the 1,3,5-positions demands robust catalysis and efficient byproduct removal.

The "Golden Rule" of Trimesate Transesterification: Success is not defined by the catalyst alone, but by the efficiency of methanol removal.

Critical Process Parameters (CPP)

Before troubleshooting, ensure your system aligns with these baseline requirements.

ParameterRecommended StandardTechnical Rationale
Catalyst Titanium(IV) isopropoxide (Ti(OiPr)₄) High Lewis acidity activates the carbonyl carbon effectively without the toxicity of organotins (e.g., DBTO).
Loading 0.5 – 1.0 mol%Sufficient to overcome deactivation by trace moisture; excess leads to yellowing/purification issues.
Temperature 150°C – 200°CRequired to volatilize methanol and overcome the activation energy of the aromatic ester.
Atmosphere Inert (

or Ar) + Vacuum
Oxygen causes oxidative darkening; vacuum is non-negotiable to drive Le Chatelier’s principle.
Stoichiometry >3.3 eq Alcohol (vs. Triester)A slight excess (10%) above the theoretical 3.0 equivalent ensures complete conversion of all three sites.

Troubleshooting Guide: FAQs & Diagnostics

Category A: Reaction Efficiency & Yield

Q: Why does my reaction stall at the mono- or di-substituted stage (mixed esters)?

  • Diagnosis: This is a classic Equilibrium Limitation . The reaction

    
     is reversible with 
    
    
    
    . If methanol accumulates in the headspace or solvent matrix, the reverse reaction competes effectively.
  • Solution:

    • Vacuum Application: Apply dynamic vacuum (start at 100 mbar, ramp down to <10 mbar) once the bulk of methanol is removed.

    • Azeotropic Distillation: If the boiling point of your target alcohol allows, use toluene or xylene to form a binary azeotrope with methanol, facilitating its removal.

    • Check Stirring: Viscosity often increases as the reaction proceeds (especially with bulky alcohols). Poor mass transfer traps methanol in the liquid phase. Increase agitation speed.

Q: I am using Zinc Acetate, but the reaction is too slow. Should I switch?

  • Analysis: Zinc Acetate is a "soft" Lewis acid and is significantly slower than Titanium alkoxides for aromatic substrates. It is often used to prevent color formation but sacrifices rate.

  • Recommendation: Switch to Titanium(IV) isopropoxide or Titanium(IV) butoxide . If toxicity is a major concern and you must avoid Ti, consider Dibutyltin Oxide (DBTO) , though it requires higher temperatures (>180°C).

Category B: Catalyst Stability & Quality

Q: My catalyst (Ti(OiPr)₄) formed a white precipitate immediately upon addition. Is it ruined?

  • Diagnosis: Yes. Titanium alkoxides are extremely moisture-sensitive. They hydrolyze to form insoluble Titanium Dioxide (

    
    ) and isopropanol upon contact with water:
    
    
    
    
  • Solution:

    • Dry Your Reagents: The alcohol reactant must be dried (molecular sieves 4Å) to <500 ppm water content.

    • Inert Handling: Handle the catalyst under a nitrogen blanket.

    • Rescue Protocol: If precipitation is minor, heating to >150°C may redissolve some active species, but adding fresh catalyst is safer.

Category C: Product Quality

Q: The final product has a distinct yellow/orange hue. How do I prevent this?

  • Diagnosis: Titanium catalysts can form colored charge-transfer complexes with phenolic impurities or oxidation byproducts at high temperatures.

  • Solution:

    • Reduce Temperature: Do not exceed 200°C.

    • Phosphite Stabilizers: Add 0.1 wt% Triphenyl phosphite or Tris(nonylphenyl) phosphite during the reaction to scavenge oxidative species and complex with Ti residues.

    • Post-Workup: Wash the organic layer with dilute acid (e.g., 5% HCl) or a chelating agent (EDTA solution) to remove the metal catalyst residues during purification.

Standardized Experimental Protocol

Objective: Synthesis of Trioctyl 1,3,5-benzenetricarboxylate from Trimethyl 1,3,5-benzenetricarboxylate.

  • Setup: Flame-dried 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (or distillation head) connected to a vacuum line.

  • Charging: Add Trimethyl 1,3,5-benzenetricarboxylate (1.0 eq) and 1-Octanol (3.5 eq).

  • Drying (Crucial Step): Heat to 100°C under

    
     flow for 30 mins to remove trace surface moisture.
    
  • Catalysis: Cool to 80°C. Add Titanium(IV) isopropoxide (0.5 mol%) via syringe.

  • Reaction:

    • Ramp temperature to 160°C . Methanol evolution should begin.

    • Maintain 160°C–170°C for 4 hours at atmospheric pressure.

    • Vacuum Stage: Slowly apply vacuum (down to 20 mbar) over 1 hour to remove residual methanol and drive the reaction to completion.

  • Workup:

    • Cool to room temperature.[1]

    • Dissolve residue in Hexane/Ethyl Acetate.

    • Wash with 1M HCl (to hydrolyze/remove Ti), then Brine.

    • Dry over

      
       and concentrate.
      
    • Optional: Recrystallize from cold methanol or purify via column chromatography if high purity is required.

Data & Visualization

Table 1: Comparative Catalyst Efficiency for Aromatic Transesterification
Catalyst SystemRelative Rate (

)
SelectivityMoisture ToleranceColor Profile
Ti(OiPr)₄ 1.0 (Reference) HighLow (Hydrolyzes)Yellowing risk
Dibutyltin Oxide (DBTO) 0.85HighModerateColorless/Pale
Zinc Acetate 0.40Very HighHighColorless
Sulfuric Acid (

)
0.60Low (Side reactions)N/ADarkening/Charring
Enzymatic (Lipase) <0.05SpecificHighColorless (Low T only)
Diagram 1: Reaction Mechanism & Catalyst Activation

TransesterificationMechanism Start Trimethyl Trimesate + Alcohol (ROH) CatAct Catalyst Activation Ti(OiPr)4 + ROH → Ti(OR)4 + iPrOH Start->CatAct Mixing Coord Coordination Carbonyl Oxygen binds Ti CatAct->Coord Active Ti Species Attack Nucleophilic Attack ROH attacks Carbonyl C Coord->Attack Activation Intermed Tetrahedral Intermediate Attack->Intermed Elim Elimination Release of Methanol Intermed->Elim - MeOH Elim->Coord Cycle Repeats (x3 sites) Product Tri-substituted Product Elim->Product Complete Conversion

Caption: Ti(IV)-mediated catalytic cycle showing activation, coordination, and sequential substitution of the three ester sites.

Diagram 2: Troubleshooting Logic Tree

TroubleshootingTree Problem Start: Reaction Issue Identified Type1 Low Conversion? Problem->Type1 Type2 Precipitate/Cloudiness? Problem->Type2 Type3 Dark Color? Problem->Type3 CheckMeOH Is Methanol being removed? Type1->CheckMeOH WaterCheck Water in Reagents? Type2->WaterCheck TempCheck2 Temp > 200°C? Type3->TempCheck2 VacSol Apply Vacuum / Increase N2 Flow CheckMeOH->VacSol No TempSol Increase Temp (if <150°C) CheckMeOH->TempSol Yes DrySol Dry Alcohol (4Å Sieves) WaterCheck->DrySol Yes CatSol Reload Catalyst (Inert atm) WaterCheck->CatSol No ReduceTemp Reduce Temp & Add Phosphite TempCheck2->ReduceTemp Yes InertCheck Check N2 Blanket TempCheck2->InertCheck No

Caption: Decision matrix for diagnosing common failure modes in trimesate transesterification.

References

  • National Institutes of Health (PubChem). Trioctyl benzene-1,3,5-tricarboxylate Compound Summary. [Link]

  • Google Patents.Process for preparing a polymer having a 2,5-furandicarboxylate moiety (Cites Ti(OiPr)
  • ResearchGate. Melt transesterification and characterization of segmented block copolyesters (Demonstrates Ti vs Sn catalyst efficiency). [Link]

Sources

Troubleshooting

Technical Support Center: High-Temperature Stability of Trimethyl 1,3,5-Benzenetricarboxylate

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of materials science—particularly in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance branched polymers—underst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of materials science—particularly in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance branched polymers—understanding the high-temperature behavior of trimethyl 1,3,5-benzenetricarboxylate (also known as trimethyl trimesate or TMT) is critical.

This guide synthesizes thermophysical data, mechanistic causality, and field-proven troubleshooting protocols to help you resolve unexpected mass loss, structural deviations, and degradation issues during elevated-temperature experiments.

Thermophysical Profile & Baseline Stability

Before diagnosing experimental failures, it is essential to baseline the physical properties of trimethyl 1,3,5-benzenetricarboxylate. While the compound exhibits robust thermal stability within rigid architectures up to ~300 °C 1, its behavior as a free molecule is highly dependent on pressure and solvent nucleophilicity.

Quantitative Data Summary
PropertyQuantitative ValueExperimental ContextReference
Melting Point 144 – 147 °CSolid-to-liquid phase transition at 1 atm.2
Boiling Point ~230 °C at 0.07 kPaVaporization threshold under reduced pressure.3
Enthalpy of Sublimation (

)
115.9 ± 0.4 kJ/molEnergy required for direct solid-to-gas transition.4
Thermal Stability Limit Up to ~300 °CStability threshold within rigid MOF architectures.[[1]]()

Troubleshooting FAQs: Diagnosing High-Temperature Failures

Q1: During the solid-state polymerization of polyesters, I am using trimethyl trimesate as a branching agent at 200 °C under vacuum. I am experiencing massive reactant loss without polymer incorporation. Why? A1: You are observing sublimation, not thermal decomposition. Trimethyl trimesate has a high enthalpy of sublimation (115.9 kJ/mol) 4. However, under vacuum conditions (e.g., <0.1 kPa), its sublimation point drops significantly below your 200 °C reaction temperature 3. The thermal energy overcomes the lattice enthalpy before the esterification kinetics can incorporate the molecule into the polymer chain. Causality & Fix: Introduce the branching agent during the prepolymerization melt phase at atmospheric pressure. This allows it to covalently bind to the oligomers, increasing its molecular weight and eliminating its volatility before you apply the high vacuum required for solid-state polycondensation.

Q2: I am attempting to synthesize a novel metal-organic framework (MOF) using trimethyl trimesate in a water/DMF mixture at 210 °C. My structural analysis shows the framework contains trimesic acid (H3BTC), not the ester. What caused this transformation? A2: The ester functional groups are highly susceptible to in situ hydrolysis under hydrothermal conditions [[5]](). At 210 °C, the autogenous pressure inside the sealed autoclave dramatically increases the ionic product of water. This facilitates nucleophilic acyl substitution at the ester carbonyls, cleaving the methoxy groups to yield 1,3,5-benzenetricarboxylic acid and methanol. This controlled in situ hydrolysis is actually a well-documented, advantageous technique used to control crystal growth orientation and synthesize highly crystalline MOFs (such as MIL-96 and yttrium trimesates), avoiding the rapid, uncontrolled precipitation that often occurs when using free trimesic acid directly 1, 6.

Q3: When heating trimethyl trimesate in ethanol at 150 °C with a metal catalyst, the recovered ligand has a different molecular weight. Is the molecule thermally degrading? A3: It is not degrading; it is undergoing transesterification5. In the presence of a Lewis acidic metal catalyst and a large molar excess of ethanol, Le Chatelier's principle drives the exchange of the methyl ester groups for ethyl groups. To prevent this, solvothermal reactions involving trimethyl trimesate should be conducted in strictly non-nucleophilic solvents (e.g., pure DMF or DEF).

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Controlled In Situ Hydrolysis for MOF Synthesis (e.g., MIL-96)

Purpose: To utilize the high-temperature hydrolysis of trimethyl trimesate to slowly generate trimesic acid, promoting the growth of large, defect-free MOF single crystals.

  • Precursor Mixing: Combine 1.0 mmol of trimethyl 1,3,5-benzenetricarboxylate with 1.0 mmol of the target metal salt (e.g.,

    
    ) in a 23 mL Teflon-lined stainless steel autoclave. Add 10 mL of deionized water.
    
  • Hydrothermal Heating: Seal the autoclave and heat in a programmable oven to 210 °C at a ramp rate of 2 °C/min. Hold at 210 °C for 24 hours.

    • Causality: The slow generation of methanol and free trimesate linker prevents immediate supersaturation, allowing the metal nodes to coordinate thermodynamically rather than kinetically.

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 5 °C/hour. Rapid cooling will induce thermal shock and crack the resulting crystals.

  • Washing and Activation: Filter the resulting crystals and wash sequentially with DMF (to remove unreacted ester) and methanol (to remove free acid).

  • System Validation:

    • Solid Phase: Perform Powder X-Ray Diffraction (PXRD) on the isolated crystals. A match with the simulated MIL-96 (or target MOF) pattern confirms successful in situ linker generation.

    • Liquid Phase: Analyze the post-reaction mother liquor via Gas Chromatography (GC). The detection of a stoichiometric release of methanol (approx. 3.0 mmol) validates complete hydrolysis.

Protocol B: Vacuum Sublimation Purification of Trimethyl Trimesate

Purpose: To purify degraded or contaminated trimethyl trimesate without subjecting it to temperatures that cause thermal decomposition.

  • Apparatus Setup: Place 5.0 g of crude trimethyl trimesate in the bottom of a vacuum sublimation apparatus equipped with a water-cooled cold finger.

  • Vacuum Application: Connect the apparatus to a high-vacuum Schlenk line and reduce the pressure to <0.1 kPa.

    • Causality: Lowering the pressure drops the sublimation point well below the thermal decomposition threshold, preventing the formation of colored byproducts.

  • Heating: Submerge the bottom of the apparatus in an oil bath set to 150–160 °C. Maintain the cold finger at 10 °C using a recirculating chiller.

  • Collection: After 4 hours, break the vacuum with inert Nitrogen gas. Carefully scrape the purified, brilliant white crystals from the cold finger.

  • System Validation:

    • Melting Point: The sublimate should exhibit a sharp melting point of exactly 144–147 °C.

    • NMR Verification: Run a

      
      -NMR in 
      
      
      
      . The spectrum must show exactly two singlets at
      
      
      8.85 ppm (aromatic protons, 3H) and
      
      
      3.98 ppm (methoxy protons, 9H). Any additional peaks indicate incomplete purification or partial hydrolysis.

Mechanistic Pathway Visualization

The following diagram maps the divergent high-temperature pathways of trimethyl 1,3,5-benzenetricarboxylate based on environmental conditions (pressure, solvent, and temperature).

HighTempStability TMT Trimethyl 1,3,5-benzenetricarboxylate (Solid/Liquid) Sublimation Sublimation Pathway (Vacuum, >140°C) TMT->Sublimation Heat + Low Pressure Hydrolysis Hydrolysis Pathway (H2O, >150°C) TMT->Hydrolysis Hydrothermal Conditions Transesterification Transesterification Pathway (ROH, >150°C) TMT->Transesterification Solvothermal (Alcohols) ThermalDecomp Thermal Decomposition (>300°C, Air/O2) TMT->ThermalDecomp Extreme Heat GasPhase Mass Loss via Vaporization (Cold Finger Deposition) Sublimation->GasPhase TrimesicAcid Trimesic Acid (H3BTC) + Methanol Hydrolysis->TrimesicAcid AlkylEster Alkyl Trimesate + Methanol Transesterification->AlkylEster Byproducts Colored Byproducts (Decarboxylation/Oxidation) ThermalDecomp->Byproducts

High-temperature transformation pathways of trimethyl 1,3,5-benzenetricarboxylate.

References

  • NIST WebBook. "1,3,5-Benzenetricarboxylic acid, trimethyl ester". National Institute of Standards and Technology. URL:[Link]

  • CoLab.ws. "MIL-96, a porous aluminum trimesate 3D structure constructed from a hexagonal network of 18-membered rings and mu3-oxo-centered trinuclear units." URL:[Link]

  • MDPI. "Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications". Materials. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for trimethyl 1,3,5-benzenetricarboxylate purity

High-Performance Liquid Chromatography (HPLC) Method Development for Trimethyl 1,3,5-Benzenetricarboxylate Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Development for Trimethyl 1,3,5-Benzenetricarboxylate Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when evaluating rigid, polyfunctional aromatic compounds. Trimethyl 1,3,5-benzenetricarboxylate (CAS 2672-58-4), commonly known as trimethyl trimesate, is a highly symmetrical trifunctional ester. It is heavily utilized as a structural scaffold in the synthesis of metal-organic frameworks (MOFs), such as yttrium trimesates, and acts as a critical analytical standard for monitoring the synthesis of complex pharmaceuticals and agrochemicals like flonicamid[1][2].

The purity of this compound is paramount; even trace amounts of unreacted trimesic acid or partially esterified intermediates can disrupt the topological geometry of downstream MOFs or skew quantitative analytical curves. This guide objectively compares column chemistries and outlines a self-validating HPLC methodology for the rigorous purity assessment of trimethyl trimesate.

Mechanistic Challenges & Causality in Method Design

The primary chromatographic challenge in analyzing trimethyl trimesate is achieving baseline resolution between the fully esterified target product and its highly polar precursors (e.g., trimesic acid).

  • Hydrophobicity vs. Polarity: Trimethyl trimesate is moderately hydrophobic (LogP ~2.17)[3], whereas trimesic acid is highly polar and ionizable.

  • Silanol Interactions: The ester oxygen atoms on trimethyl trimesate can act as hydrogen-bond acceptors. On standard silica-based stationary phases, they interact with unendcapped silanol groups, leading to severe peak tailing and compromised resolution.

  • Ionization Control: Trimesic acid possesses three carboxylic acid groups. If the mobile phase pH is not strictly controlled below its lowest pKa, the precursor will partially ionize, resulting in peak splitting and unpredictable retention times.

To counter these issues, the analytical method must employ a stationary phase that minimizes secondary silanol interactions and a mobile phase that completely suppresses the ionization of acidic impurities.

Stationary Phase Comparison: Standard C18 vs. Mixed-Mode

To objectively evaluate performance, we compare a standard endcapped C18 column against a specialized low-silanol, mixed-mode column (e.g., SIELC Newcrom R1)[3].

Table 1: Comparative Performance of HPLC Columns for Trimethyl Trimesate Analysis

ParameterStandard C18 (Endcapped)Mixed-Mode (Newcrom R1)Causality / Mechanism
Retention Mechanism Purely hydrophobic (dispersive)Hydrophobic + weak ion-pairingMixed-mode offers orthogonal retention, gripping polar acidic impurities that typically elute in the void volume of a C18.
Peak Symmetry (

)
1.3 - 1.5 (Moderate tailing)0.95 - 1.05 (Excellent)The low silanol activity in the mixed-mode column prevents secondary hydrogen bonding with the ester groups[3].
Resolution (

) from Precursor
~1.8> 3.5Enhanced retention of the highly polar trimesic acid on the mixed-mode phase drastically widens the separation window.
Mobile Phase Complexity Complex gradient requiredSimple Isocratic (MeCN/H2O)Superior selectivity allows for a simpler, highly reproducible isocratic elution profile[2][3].

Experimental Protocol: A Self-Validating Workflow

A robust analytical protocol must be a self-validating system. By incorporating a System Suitability Test (SST) utilizing a spiked mixture of trimesic acid and trimethyl trimesate, the method verifies its own resolving power prior to sample quantification.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% Phosphoric acid (

    
    ) in LC-MS grade water.
    
    • Causality: Phosphoric acid lowers the pH to ~2.5, fully protonating the residual trimesic acid. This prevents peak splitting and shifts the retention mechanism to purely hydrophobic/mixed-mode[3][4]. If downstream Mass Spectrometry (MS) compatibility is required, substitute with 0.1% Formic acid[3].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (MeCN) or Methanol[2][4].

Step 2: Sample & Standard Preparation

  • Sample Diluent: 50:50 MeCN:Water.

  • Sample Solution: Dissolve the crude trimethyl 1,3,5-benzenetricarboxylate sample in the diluent to a final concentration of 1.0 mg/mL.

  • System Suitability Standard (SST): Prepare a resolution standard containing 10 µg/mL trimesic acid and 1.0 mg/mL trimethyl trimesate.

Step 3: Chromatographic Conditions

  • Column: Newcrom R1 (4.6 x 150 mm, 5 µm) or an equivalent low-silanol reverse-phase column[3].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 212 nm.

    • Causality: 212 nm is optimal for detecting the conjugated aromatic system of the benzene ring, providing maximum sensitivity for both the product and its impurities[2].

  • Elution Profile: Isocratic elution at 60% MeCN / 40% Water (with acid modifier)[2]. For highly impure crude samples, utilize a gradient from 20% B to 80% B over 15 minutes to wash out strongly retained non-polar byproducts.

Step 4: Data Acquisition & System Suitability

  • Inject the SST standard. The system is only validated for use if the resolution (

    
    ) between trimesic acid and trimethyl trimesate is 
    
    
    
    .
  • Inject the sample solutions in triplicate. Quantify purity based on relative peak area normalization (% Area).

Method Development Logic

HPLCWorkflow N1 Crude Trimethyl Trimesate (Sample Prep) N2 Column Selection (C18 vs. Mixed-Mode) N1->N2 N3 Mobile Phase Optimization (MeCN/H2O + H3PO4) N2->N3 N4 System Suitability Test (Rs > 2.0?) N3->N4 N5 Adjust Gradient & Acid Modifier N4->N5 No N6 Method Validation & Purity Quantification N4->N6 Yes N5->N3

Fig 1: Logical workflow for HPLC method development and validation of trimethyl trimesate.

Conclusion

Standard C18 columns often struggle with peak tailing and poor retention of polar precursors when analyzing polyfunctional aromatic esters. By transitioning to a low-silanol, mixed-mode stationary phase combined with an acidic modifier (phosphoric or formic acid), analysts can achieve superior baseline resolution and peak symmetry[3][4]. This self-validating method ensures the high-fidelity analytical data required for advanced materials synthesis and pharmaceutical development.

References

  • SIELC Technologies. Trimethyl benzene-1,3,5-tricarboxylate - SIELC Technologies. Available at: [Link]

  • Google Patents.CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate.

Sources

Comparative

Technical Comparison Guide: GC-MS Fragmentation of Trimethyl 1,3,5-Benzenetricarboxylate

Executive Summary Trimethyl 1,3,5-benzenetricarboxylate (Trimethyl trimesate) is a critical intermediate in the synthesis of metal-organic frameworks (MOFs), high-performance plasticizers, and cross-linking agents. In dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethyl 1,3,5-benzenetricarboxylate (Trimethyl trimesate) is a critical intermediate in the synthesis of metal-organic frameworks (MOFs), high-performance plasticizers, and cross-linking agents. In drug development and materials science, its purity and structural integrity are paramount.

The primary analytical challenge lies in distinguishing this compound from its regioisomers—Trimethyl 1,2,4-benzenetricarboxylate (Trimethyl trimellitate) and Trimethyl 1,2,3-benzenetricarboxylate (Trimethyl hemimellitate). While all three share a molecular weight of 252.22 Da, their electron ionization (EI) mass spectra differ significantly due to the "Ortho Effect."

This guide provides a definitive technical comparison, separating the 1,3,5-isomer from its counterparts through mechanistic fragmentation analysis and rigorous experimental protocols.

Experimental Protocol: Standardized GC-MS Workflow

To ensure reproducible fragmentation patterns, the following protocol utilizes a non-polar stationary phase, which is standard for aromatic esters. This workflow is designed to be self-validating by monitoring specific resolution criteria between isomers.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required (analyte is already a methyl ester).

GC-MS Instrument Conditions
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Non-polar phase ensures separation based on boiling point and polarity differences between isomers.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum pressure.
Inlet Temp 280°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1 or 20:1)Prevents column overload and improves peak shape.
Oven Program 80°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp separates the 1,2,4 and 1,3,5 isomers which have close boiling points.
Transfer Line 280°CPrevents condensation of high-boiling esters.
Ion Source Electron Ionization (EI), 70 eVStandard energy for reproducible spectral libraries (NIST/Wiley).
Source Temp 230°COptimization for aromatic esters to minimize source contamination.
Scan Range m/z 40 – 400Covers molecular ion and all diagnostic fragments.
Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (100 ppm in DCM) Injection GC Injection (Split 20:1, 280°C) Sample->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization EI Ionization (70 eV Source) Separation->Ionization Detection Mass Analyzer (Quadrupole/ToF) Ionization->Detection Analysis Data Analysis (Isomer Differentiation) Detection->Analysis

Figure 1: Step-by-step GC-MS analytical workflow for benzenetricarboxylates.[1][2]

Fragmentation Analysis: The Mechanistic Differentiator

The core distinction between the 1,3,5-isomer and its 1,2,x-counterparts is the Ortho Effect .

Mechanism: Trimethyl 1,3,5-benzenetricarboxylate

In the 1,3,5-isomer, the three ester groups are in meta positions relative to each other. There are no adjacent (ortho) substituents.

  • Dominant Pathway (Alpha-Cleavage): The molecular ion (M+•, m/z 252) undergoes simple alpha-cleavage, losing a methoxy radical (•OCH₃, 31 Da).

  • Resulting Ion: The base peak is typically the acylium ion [M-31]⁺ at m/z 221 .

  • Secondary Fragmentation: The [M-31]⁺ ion subsequently loses carbon monoxide (CO, 28 Da) to form m/z 193 .

Mechanism: Trimethyl 1,2,4- and 1,2,3-benzenetricarboxylates

These isomers possess ester groups in ortho positions (1,2-substitution).

  • Dominant Pathway (Ortho Effect): The proximity of the ester groups allows for a specific hydrogen rearrangement. A hydrogen atom from one methyl group transfers to the carbonyl oxygen of the adjacent ester group, followed by the elimination of a neutral methanol molecule (CH₃OH, 32 Da) .

  • Resulting Ion: This creates a diagnostic peak at [M-32]⁺ at m/z 220 .

  • Significance: The presence of m/z 220 is the "smoking gun" for ortho-substitution. The absence of m/z 220 (or very low abundance) confirms the 1,3,5-structure.

Fragmentation Pathway Diagram

FragmentationPathways cluster_135 1,3,5-Isomer Pathway (No Ortho Effect) cluster_12x 1,2,x-Isomer Pathway (Ortho Effect) M_Ion Molecular Ion [M]+ m/z 252 M_31 [M - OCH3]+ m/z 221 (Base Peak) M_Ion->M_31 - •OCH3 (31 Da) Alpha Cleavage M_32 [M - CH3OH]+ m/z 220 (Diagnostic) M_Ion->M_32 - CH3OH (32 Da) Ortho Elimination M_31_Ortho [M - OCH3]+ m/z 221 M_Ion->M_31_Ortho - •OCH3 M_59 [M - OCH3 - CO]+ m/z 193 M_31->M_59 - CO (28 Da)

Figure 2: Comparative fragmentation pathways. Note the exclusive [M-32] path for ortho-substituted isomers.

Comparative Data Analysis

The following table summarizes the diagnostic ion abundances expected in the EI mass spectra. Use this for rapid peak identification.

Ion Fragmentm/z1,3,5-Isomer (Target)1,2,4-Isomer (Impurity)Diagnostic Note
Molecular Ion 252 Present (Weak to Medium)Present (Weak)Confirms MW, but not isomer.
[M - OCH₃]⁺ 221 Base Peak (100%) Strong (50-80%)Dominant in 1,3,5; present in all.
[M - CH₃OH]⁺ 220 Absent / <1% Distinct Peak (20-60%) CRITICAL DIFFERENTIATOR.
[M - OCH₃ - CO]⁺ 193 StrongPresentSecondary fragment.
[M - 2(OCH₃)]⁺ 189 PresentPresentLoss of two methoxy groups.

Interpretation Rule: If your spectrum shows a significant peak at m/z 220 , your sample contains a 1,2-substituted isomer (1,2,3- or 1,2,4-). If m/z 220 is absent and m/z 221 is the base peak, the sample is the 1,3,5-isomer.

References

  • NIST Mass Spectrometry Data Center. 1,3,5-Benzenetricarboxylic acid, trimethyl ester Mass Spectrum.[1][3] NIST Chemistry WebBook, SRD 69.[4][5] [Link]

  • NIST Mass Spectrometry Data Center. 1,2,4-Benzenetricarboxylic acid, trimethyl ester Mass Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[4][5] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. Trimethyl 1,3,5-benzenetricarboxylate Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Comparative Thermal Stability Guide: Trimethyl Trimesate vs. Structural Analogs

This guide provides an in-depth technical analysis of the thermal degradation behavior of Trimethyl Trimesate (TMTM) , comparing it with its parent acid (Trimesic Acid) and a structural isomer (Trimethyl Trimellitate).[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal degradation behavior of Trimethyl Trimesate (TMTM) , comparing it with its parent acid (Trimesic Acid) and a structural isomer (Trimethyl Trimellitate).[1]

Executive Summary

Trimethyl Trimesate (TMTM) (Trimethyl 1,3,5-benzenetricarboxylate) is a symmetric aromatic triester widely used as a ligand in Metal-Organic Frameworks (MOFs), a dendrimer core, and a plasticizer intermediate.[1] Its thermal stability is a critical quality attribute (CQA) for high-temperature synthesis and processing.[1]

This guide compares TMTM against:

  • Trimesic Acid (TMA): To isolate the effect of esterification on thermal limits.[1]

  • Trimethyl Trimellitate (1,2,4-isomer): To demonstrate the impact of molecular symmetry and physical state on thermal behavior.

Key Finding: TMTM exhibits superior thermal stability compared to its parent acid due to the absence of acidic protons that facilitate low-temperature decarboxylation.[1] Unlike higher alkyl esters (e.g., octyl), TMTM lacks ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydrogens, preventing low-temperature Chugaev elimination, though its lower molecular weight makes it susceptible to evaporation prior to chemical pyrolysis.

Experimental Protocol: TGA Methodology

To ensure reproducible data, the following self-validating TGA protocol is recommended. This workflow minimizes artifacts from buoyancy, convection, or solvent entrapment.[1]

Standardized TGA Workflow
  • Instrument: High-resolution Thermogravimetric Analyzer (e.g., TA Instruments TGA 5500 or Mettler Toledo TGA/DSC 3+).[1]

  • Atmosphere: Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) for pyrolysis profile; Air for oxidative stability. Flow rate: 40-60 mL/min.[1]
    
  • Crucible: Alumina (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) 70 
    
    
    
    (chemically inert to aromatic esters).
  • Sample Mass: 5–10 mg (powdered/liquid).[1][2] Note: TMTM is a solid (mp 145°C); Trimethyl Trimellitate is a liquid.[1]

Workflow Diagram

TGA_Protocol Start Sample Prep (Dry 24h @ 60°C) Load Load Sample (5-10 mg) Start->Load Blank Blank Run (Baseline Correction) Blank->Load Subtract Equilibrate Equilibrate (30°C, 5 min) Load->Equilibrate Ramp Dynamic Heating (10°C/min to 700°C) Equilibrate->Ramp Analysis Data Analysis (T_onset, DTG Peak) Ramp->Analysis

Caption: Step-by-step TGA protocol ensuring baseline subtraction and thermal equilibrium.

Comparative Analysis

Comparison A: TMTM vs. Trimesic Acid (Functional Group Effect)

This comparison highlights the stabilization provided by esterification.[1]

  • Trimesic Acid (TMA):

    • Mechanism: Decomposes via decarboxylation .[1] The acidic protons facilitate the release of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • TGA Profile: Significant mass loss begins ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Onset), often with a multi-step degradation corresponding to sequential loss of carboxyl groups [1].
      
    • Residue: Often leaves higher char yield due to potential anhydride formation and cross-linking.[1]

  • Trimethyl Trimesate (TMTM):

    • Mechanism: Methyl esters lack ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -hydrogens on the alcohol side. Therefore, they cannot undergo ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      
      -hydride elimination
      (Chugaev reaction), which is the dominant low-temperature degradation pathway for higher esters (e.g., ethyl, octyl).
    • Degradation Pathway: TMTM degrades via radical cleavage (homolysis) or simple evaporation/sublimation due to its relatively low molecular weight (252.22 g/mol ) compared to polymeric esters.[1]

    • TGA Profile: Exhibits a "cleaner" single-step mass loss.[1][3] The onset is typically higher than the acid, driven by volatility rather than chemical breakdown.[1]

Comparison B: TMTM vs. Trimethyl Trimellitate (Isomer Effect)

This comparison illustrates how symmetry impacts physical state and volatility.[1]

  • Trimethyl Trimesate (1,3,5-isomer):

    • Symmetry: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       symmetry allows for efficient crystal packing.
      
    • Physical State: Solid (Melting Point: 145–147°C) [2].[1]

    • Thermal Implication: The high lattice energy requires more thermal energy to break the crystal structure before evaporation can occur, potentially delaying the onset of mass loss compared to the liquid isomer.[1]

  • Trimethyl Trimellitate (1,2,4-isomer):

    • Symmetry: Asymmetric (

      
       or 
      
      
      
      ).
    • Physical State: Liquid at room temperature [3].[1]

    • Thermal Implication: Being a liquid, it has higher vapor pressure at lower temperatures, leading to an earlier onset of mass loss via evaporation (

      
      ) compared to the solid TMTM.
      
Data Summary Table
PropertyTrimethyl Trimesate (TMTM)Trimesic Acid (TMA)Trimethyl Trimellitate (1,2,[1]4)
CAS Number 2672-58-4554-95-02459-10-1
Molecular Weight 252.22 g/mol 210.14 g/mol 252.22 g/mol
Physical State Solid (mp 145°C)Solid (mp >300°C)Liquid

(5% Loss)
~280–320°C (Evaporation)~290–300°C (Decarboxylation)< 280°C (Volatilization)
Primary Loss Mode Evaporation / Radical CleavageDecarboxylation (

loss)
Evaporation
Mechanism Type Physical / RadicalChemical EliminationPhysical

Note: Values are synthesized from fragment data and general aromatic ester behavior [4, 5].

Mechanistic Insight: Degradation Pathways

Understanding why TMTM is stable requires analyzing the molecular decomposition logic.[1]

Degradation Logic Diagram

Degradation_Mechanism Compound Aromatic Carboxylate Type_Acid Free Acid (Trimesic Acid) Compound->Type_Acid Type_Ester Ester Compound->Type_Ester Path_Decarb Decarboxylation (-CO2, ~300°C) Type_Acid->Path_Decarb Acidic Proton Sub_Methyl Methyl Ester (TMTM) Type_Ester->Sub_Methyl Sub_Alkyl Alkyl Ester (C2+) (e.g., Triethyl) Type_Ester->Sub_Alkyl Path_Evap Evaporation / Sublimation (Physical Loss) Sub_Methyl->Path_Evap No Beta-H High Stability Path_Elim Beta-Elimination (Chugaev Type) Sub_Alkyl->Path_Elim Has Beta-H Lower Stability

Caption: Decision tree for thermal degradation based on functional group substitution.

Interpretation
  • Absence of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Hydrogens:  The methyl groups in TMTM do not allow for the cyclic transition state required for alkene elimination. This forces the molecule to degrade via higher-energy radical pathways or simply evaporate if the temperature ramp is fast enough [6].[1]
    
  • Symmetry Stabilization: The high melting point of TMTM (due to symmetry) extends the solid-state stability window, retarding the rate of volatilization compared to the liquid 1,2,4-isomer.[1]

Conclusion

For high-temperature applications, Trimethyl Trimesate (TMTM) offers a distinct advantage over its acid precursor by eliminating the decarboxylation pathway.[1] While it is chemically stable against pyrolysis up to high temperatures (>350°C), its practical thermal limit in open systems is governed by evaporation (starting ~280–300°C) due to its moderate molecular weight.[1]

Recommendation:

  • For MOF Synthesis: TMTM is ideal as it can be sublimed or dissolved without premature carbonization.[1]

  • For Plasticizers: TMTM is too volatile for direct use in PVC; higher molecular weight analogs (e.g., Trioctyl Trimellitate) are required to prevent "fogging" (evaporation).[1]

References

  • ResearchGate. TGA profile of trimesic acid. Thermal decomposition begins...[2][4][5] Available at: [Link][1]

  • NIST Chemistry WebBook. 1,3,5-Benzenetricarboxylic acid, trimethyl ester (Phase change data).[1][6] Available at: [Link][1]

  • Torontech. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.[1] Available at: [Link][1]

  • Wikipedia. Ester Pyrolysis Mechanisms.[1] Available at: [Link][1][7]

Sources

Comparative

Linker Efficiency in Advanced Materials: Trimethyl Trimesate vs. Trimesoyl Chloride

[label="Quench <90%\n(Prevent Gelation)", fillcolor="#2 As a Senior Application Scientist, I frequently guide research teams through the critical selection of trifunctional linkers for polymer architectures, metal-organi...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Quench <90%\n(Prevent Gelation)", fillcolor="#2

As a Senior Application Scientist, I frequently guide research teams through the critical selection of trifunctional linkers for polymer architectures, metal-organic frameworks (MOFs), and drug delivery systems. The choice between Trimesoyl Chloride (TMC) and Trimethyl Trimesate (TMT) is not merely a matter of reagent availability; it is a fundamental mechanistic decision that dictates reaction kinetics, structural topology, and final material performance.

This guide objectively compares the linker efficiency of TMC and TMT, providing the causality behind their reactivity, comparative data, and self-validating experimental protocols to ensure scientific integrity in your workflows.

Mechanistic Foundations: The Causality of Reactivity

To understand linker efficiency, we must examine the leaving groups.

Trimesoyl Chloride (TMC) is an acid chloride. The strong electron-withdrawing nature of the chloride ion makes the carbonyl carbon highly electrophilic. When exposed to nucleophiles (like amines or water), the reaction is virtually instantaneous and diffusion-controlled. This makes TMC the undisputed champion for interfacial polymerization (e.g., thin-film composite membranes), where rapid cross-linking at a 2D interface is required [2.5]. However, in bulk reactions, this extreme reactivity inevitably leads to uncontrollable cross-linking and premature gelation.

Trimethyl Trimesate (TMT) (also known as trimethyl 1,3,5-benzenetricarboxylate) is an ester. The methoxy group is a poorer leaving group, rendering the carbonyl significantly less electrophilic. TMT requires elevated temperatures and catalytic activation (e.g., titanium tetraisopropoxide) to undergo transesterification[1]. This dampened reactivity is a strategic advantage when synthesizing hyperbranched polymers for drug delivery . It allows scientists to precisely monitor the reaction and halt it before the theoretical gel point is reached, ensuring the polymer remains soluble rather than forming an intractable network[2].

Quantitative & Chemical Comparison

The following table summarizes the divergent operational parameters of both linkers:

ParameterTrimesoyl Chloride (TMC)Trimethyl Trimesate (TMT)
Chemical Structure Acid ChlorideMethyl Ester
Electrophilicity Extremely HighModerate
Reaction Kinetics Seconds to MinutesHours to Days
Primary Byproduct Hydrochloric Acid (HCl)Methanol (CH₃OH)
Moisture Sensitivity Highly sensitive (hydrolyzes rapidly)Stable under ambient conditions
Gelation Control Poor in bulk (rapid gelation)Excellent (can be quenched pre-gelation)
Typical Applications Polyamide RO membranes, rapid MOF filmsHyperbranched polymers, highly crystalline MOFs

Application Workflows & Self-Validating Protocols

Pathway TMC Trimesoyl Chloride (TMC) Fast Kinetics Fast Interfacial Polymerization TMC->Fast Amine/Water TMT Trimethyl Trimesate (TMT) Controlled Kinetics Slow Melt Polycondensation TMT->Slow Heat/Catalyst Prod1 Polyamide Membranes (HCl Byproduct) Fast->Prod1 Prod2 Hyperbranched Polymers (Methanol Byproduct) Slow->Prod2

Reaction pathways and kinetic profiles of TMC vs. TMT linkers.

Workflow A: TMC in Interfacial Polymerization (Membrane Fabrication)

Because TMC reacts instantly with amines, it is ideal for creating ultra-thin, highly cross-linked polyamide layers on porous substrates. Recent advances even disperse MOF nanoparticles into the TMC organic phase prior to interfacial reaction to create mixed-matrix membranes[3].

Self-Validating Protocol: Polyamide TFC Membrane Synthesis

  • Aqueous Phase Preparation: Dissolve 2.0 wt% m-phenylenediamine (MPD) in deionized water.

  • Organic Phase Preparation: Dissolve 0.1 wt% TMC in a non-polar solvent (e.g., hexane or Isopar-G). Note: TMC must be handled in a dry environment to prevent hydrolysis.

  • Interfacial Reaction: Pour the aqueous MPD solution onto a porous polysulfone support for 2 minutes. Drain excess water. Immediately pour the TMC organic solution over the amine-saturated support for 1 minute. A thin polyamide film will form instantly at the interface.

  • Curing: Heat the membrane at 90°C for 5 minutes to finalize cross-linking and evaporate residual solvent.

  • System Validation: Test the membrane in a dead-end filtration cell using a 2,000 ppm NaCl solution. A salt rejection rate of >98% validates that the TMC efficiently cross-linked without forming macroscopic defects.

Workflow B: TMT in Hyperbranched Polymer Synthesis (Drug Delivery)

For drug delivery vehicles, polymers must be highly branched (to provide numerous functional end-groups for drug conjugation) but strictly soluble (non-gelled)[2]. TMT is reacted with a diol (an


 strategy) using melt transesterification. If not carefully monitored, transesterification with TMT in the melt will result in gelation; therefore, the reaction must be stopped precisely at ~90% conversion[2].

Workflow S1 Monomer Mixing (TMT + Diol) S2 Add Catalyst (Ti-Isopropoxide) S1->S2 S3 Transesterification (Heat + Vacuum) S2->S3 S4 NMR Monitoring (Track Conversion) S3->S4 S5 Quench <90% (Prevent Gelation) S4->S5

Step-by-step workflow for TMT-based hyperbranched polymer synthesis.

Self-Validating Protocol:


 Melt Polycondensation 
  • Monomer Loading: Combine equimolar ratios of TMT (

    
     monomer) and a selected diol (
    
    
    
    monomer) in a custom glass reactor.
  • Catalytic Activation: Introduce titanium tetraisopropoxide as the catalyst[1].

  • Melt Transesterification: Heat the mixture to 180°C under a continuous nitrogen purge, gradually applying a vacuum to remove the methanol byproduct and drive the equilibrium forward.

  • Real-Time Monitoring: Periodically extract aliquots and analyze via

    
     NMR spectroscopy to monitor the conversion of methoxy protons.
    
  • Quenching: Immediately cool the reactor to room temperature when conversion reaches 88-90% to prevent the system from crossing the Flory-Stockmayer gel point[2].

  • System Validation: Perform Size Exclusion Chromatography (SEC). The presence of a high molar mass peak with complete solubility (zero insoluble gel fraction) validates the successful architectural control of the hyperbranched polymer[1].

Note on MOFs: TMT is also highly efficient in solvothermal MOF synthesis. For instance, highly crystalline MIL-100(Al) is synthesized by heating TMT and aluminum nitrate at 210°C for 3.5 hours, where the slow linker reactivity ensures perfect crystal growth rather than amorphous precipitation[3].

Conclusion

Your choice of linker dictates your control over the reaction. Use TMC when your process relies on diffusion-limited, ultra-fast kinetics (like interfacial membrane fabrication). Use TMT when you require thermodynamic control, structural uniformity, and the avoidance of gelation, particularly in the synthesis of hyperbranched polymers for biopharmaceutical applications or highly crystalline MOFs.

References[1] Hyperbranched Polymers from A2+B3 Strategy: Recent Advances in Description and Control of Fine Topology. Polymer Chemistry. Available at:https://www.researchgate.net/publication/303861803_Hyperbranched_Polymers_from_A2B3_Strategy_Recent_Advances_in_Description_and_Control_of_Fine_Topology[2] Polycondensation. National Academic Digital Library of Ethiopia. Available at:http://ndl.ethernet.edu.et/bitstream/123456789/53127/1/15.pdf[3] Metal-Organic Frameworks: Aluminium-Based Frameworks. ResearchGate. Available at:https://www.researchgate.net/publication/344465432_Metal-Organic_Frameworks_Aluminium-Based_Frameworks

Sources

Validation

X-ray diffraction (XRD) validation of trimethyl trimesate purity

Content Type: Publish Comparison Guide Audience: Researchers, MOF Chemists, and Drug Development Professionals[1][2] Executive Summary: The Purity Paradox in MOF Synthesis In the synthesis of Metal-Organic Frameworks (MO...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, MOF Chemists, and Drug Development Professionals[1][2]

Executive Summary: The Purity Paradox in MOF Synthesis

In the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates, Trimethyl 1,3,5-benzenetricarboxylate (Trimethyl Trimesate, TMTM) serves as a critical linker.[1][2] While commercial certificates of analysis (CoA) often boast purities >98% based on HPLC or GC, these metrics frequently fail to predict solid-state reactivity.[1][2][3]

The Problem: HPLC and NMR validate the molecule in solution but ignore the solid state. They cannot detect:

  • Amorphous phases (which dissolve rapidly but cause uncontrolled nucleation).[1][2][3]

  • Inorganic salt residues (e.g., sulfates from acid catalysis).[1][2]

  • Polymorphic impurities (affecting pore topology in MOFs).[1][2][3]

This guide objectively compares X-Ray Diffraction (XRD) against traditional chromatographic methods, demonstrating why XRD is the non-negotiable standard for validating TMTM used in high-precision crystal engineering.[1][2][3]

Technical Comparison: Why XRD is Necessary

The following table contrasts the detection capabilities of the three primary validation techniques.

FeatureHPLC / GC (Chromatography)1H NMR (Spectroscopy)Powder XRD (Diffraction)
Primary Target Soluble organic impurities (side products).[1][2][3]Molecular structure & proton counting.Crystalline phase identity & bulk order.
Blind Spot Inorganic salts, amorphous content, polymorphs.[1][2]Inorganic salts, polymorphs.[1][2]Trace soluble organic impurities (<1%).[1][2][3]
Sample State Solution (structure destroyed).Solution (structure destroyed).Solid (native state preserved).
Criticality for MOFs Medium: Ensures correct linker chemistry.High: Confirms esterification completion.[1][3]Critical: Dictates nucleation kinetics & defect density.[1][3]

Expert Insight: A sample can be 99.9% pure by HPLC but 50% amorphous.[1][3] In MOF synthesis, this amorphous content dissolves instantly, creating a supersaturation spike that leads to rapid, defective precipitation rather than controlled crystal growth.[1][2]

Experimental Protocol: XRD Validation Workflow

To achieve reproducible data, the following protocol minimizes preferred orientation effects common in planar aromatic esters.

Step 1: Sample Preparation
  • Grinding: Gently grind 50-100 mg of TMTM in an agate mortar.

    • Why? TMTM crystals are often needle-like or plates.[1][3] Grinding ensures random orientation, preventing intensity errors in the diffractogram.[2]

  • Mounting: Use a Zero-Background Holder (ZBH) (cut silicon crystal).[1][2][3]

    • Why? Organic esters have low scattering power.[1][3] A glass holder would introduce a large amorphous "hump" that obscures low-angle peaks.[1][3]

  • Flattening: Press the powder with a glass slide, but do not shear.[1]

    • Why? Shearing induces preferred orientation, artificially enhancing the (00l) reflections.[2]

Step 2: Instrument Configuration
  • Radiation: Cu Kα (λ = 1.5406 Å).[1][2][3][4]

  • Voltage/Current: 40 kV / 40 mA.[1][3]

  • Scan Range: 3° to 40° 2θ.[1][3]

    • Note: Most diagnostic peaks for TMTM and its impurities appear below 30°.[1][3]

  • Step Size: 0.02°.

  • Dwell Time: 1-2 seconds per step (high signal-to-noise ratio required).

Data Analysis: Interpreting the Diffractogram

The validation relies on distinguishing the Trimethyl Ester (TMTM) from its precursor, Trimesic Acid (TMA) .[1][2]

Mechanism of Shift
  • Trimesic Acid (TMA): Forms a "chicken-wire" hydrogen-bonded network with large voids (often filled with solvent).[1][2][3] This open structure results in strong reflections at very low angles.[1][3]

  • Trimethyl Trimesate (TMTM): Esterification removes the hydrogen-bond donors.[1][3] The molecules pack closer together via van der Waals and

    
    -
    
    
    
    stacking, shifting the characteristic peaks and altering the unit cell symmetry.
Representative Peak Comparison Table

The following values are representative of characteristic regions based on crystal structure data.

CompoundCharacteristic 2θ Region (Cu Kα)Structural Cause
Trimesic Acid (Impurity) 10.5°, 18.2°, 26.5° Open H-bonded network (Inter-layer spacing).[1][2][3]
Trimethyl Trimesate (Pure) 8.5°, 12.1°, 15.8°, 24.2° Dense molecular packing (Ester-Ester interactions).[1][2]
Inorganic Salts (e.g., Na₂SO₄) Sharp peaks > 30° Residues from neutralization/drying agents.[1][2]
Amorphous Background Broad hump centered ~20-25° Rapid precipitation or incomplete crystallization.[1][3]
Decision Matrix
  • Peaks at 10.5° present?

    
     Incomplete esterification (Residual Acid).[1][2][3] Action:  Recrystallize from Methanol.
    
  • High background hump?

    
     Amorphous content. Action:  Slow evaporation recrystallization.
    
  • Sharp peaks only at expected TMTM positions?

    
    PASS  for MOF synthesis.
    

Visualizing the Validation Logic

The following diagram illustrates the integrated workflow for synthesizing and validating TMTM, highlighting the "Stop/Go" decision points derived from XRD data.

TMTM_Validation Start Crude TMTM Synthesis (Esterification) Purification Purification (Recrystallization in MeOH) Start->Purification HPLC HPLC Analysis (Solubility Check) Purification->HPLC Decision_HPLC Purity > 99%? HPLC->Decision_HPLC XRD XRD Analysis (Solid State Check) Decision_XRD Crystalline Phase? XRD->Decision_XRD Decision_HPLC->Purification No (Side Products) Decision_HPLC->XRD Yes Fail_Acid Impurity: Trimesic Acid (Low Angle Peaks) Decision_XRD->Fail_Acid Peaks @ 10.5° Fail_Amorph Impurity: Amorphous (Broad Hump) Decision_XRD->Fail_Amorph High Background Final Validated MOF Linker (Ready for Synthesis) Decision_XRD->Final Pure Pattern Fail_Acid->Purification Re-wash (Base) Fail_Amorph->Purification Slow Recryst.

Caption: Integrated workflow for Trimethyl Trimesate validation. Note that XRD acts as the final gatekeeper, catching solid-state defects that HPLC misses.[1][2]

References

  • Crystal Structure of Trimesic Acid Derivatives

    • Spectroscopic, thermal and single crystal structure investigations of 2-bromotrimesic acid and its trimethyl ester analogue. (2014).[1][2][3][5] Journal of Molecular Structure.

    • [2][3]

  • MOF Synthesis & Linker Purity

    • Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials.[1][2][6] (2010).[1][2][3] Chemical Reviews.

    • [2][3]

  • General XRD Data for Organic Esters

    • Standard X-ray diffraction powder patterns.[1][3][7] National Bureau of Standards (NIST).[2][3]

    • [2][3]

  • Analytical Comparison (NMR vs HPLC)

    • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8] (2014).[1][2][3][5] Journal of Medicinal Chemistry.

    • [2][3]

Sources

Comparative

Advanced Elemental Analysis Standards: Trimethyl 1,3,5-Benzenetricarboxylate

Executive Summary: The "High-Oxygen" Benchmark In organic elemental analysis (EA), the choice of calibration standard dictates the accuracy of the entire dataset. While Acetanilide and Benzoic Acid serve as the industry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "High-Oxygen" Benchmark

In organic elemental analysis (EA), the choice of calibration standard dictates the accuracy of the entire dataset. While Acetanilide and Benzoic Acid serve as the industry workhorses for CHNS/O determination, they leave a critical gap: High-Oxygen calibration.

Trimethyl 1,3,5-benzenetricarboxylate (also known as Trimethyl trimesate) emerges as a superior alternative for researchers analyzing oxygen-rich compounds (biomass, synthetic esters, oxygenated fuels). With a theoretical oxygen content of 38.06% , it significantly outperforms standard alternatives, pushing the calibration curve's linearity into a range that traditional standards cannot validate effectively.

This guide objectively compares Trimethyl 1,3,5-benzenetricarboxylate against industry standards, providing theoretical validation data and a self-validating experimental protocol.

Technical Profile & Theoretical Composition

Before integrating any standard, its theoretical elemental composition must be verified against the instrument's detection capabilities.

Table 1: Theoretical Elemental Composition Comparison

Calculated based on IUPAC atomic weights (C=12.011, H=1.008, N=14.007, O=15.999, S=32.06).

Standard CompoundFormula% Carbon% Hydrogen% Nitrogen% OxygenMelting Point (°C)Primary Application
Trimethyl 1,3,5-benzenetricarboxylate

57.14 4.79 0.00 38.06 145-147 High-%O Calibration, Esters
Acetanilide

71.096.7110.3611.84113-115General CHN Calibration
Benzoic Acid

68.854.950.0026.20122Calorimetry, Oxygen Std
Sulfanilamide

41.844.6816.2718.58164-166CHNS Calibration

Key Insight: Trimethyl 1,3,5-benzenetricarboxylate provides a ~45% increase in Oxygen content compared to Benzoic Acid. If your samples are oxygen-rich (e.g., carbohydrates, MOF linkers), calibrating with Acetanilide (11.8% O) requires massive extrapolation, introducing significant error. Trimethyl trimesate bridges this gap.

Comparative Performance Analysis

The "Oxygen Gap" in Pyrolysis

For Oxygen determination (typically via reductive pyrolysis at >1060°C), the chemical structure affects conversion efficiency.

  • Benzoic Acid Issues: Some studies suggest that carboxylic acids can undergo decarboxylation prior to full reduction, potentially leading to incomplete CO conversion if the carbon bed is not perfectly optimized [1].

  • Trimethyl 1,3,5-benzenetricarboxylate Advantage: As a triester , this molecule pyrolyzes cleanly. The ester linkages cleave predictably, releasing oxygen for conversion to CO over the nickel-coated carbon catalyst. Its high melting point (145°C) ensures it does not sublime before the combustion/pyrolysis zone is reached, a common issue with more volatile standards.

Stability and Hygroscopicity
  • Hygroscopicity: Unlike Sulfanilamide, which can adsorb moisture over time (altering %H and %O values), Trimethyl 1,3,5-benzenetricarboxylate is relatively hydrophobic due to the aromatic ring and methyl ester caps.

  • Shelf Life: It remains stable at room temperature, whereas standards like Cystine can degrade or oxidize if improperly stored.

Experimental Validation Protocol

Objective: Validate Trimethyl 1,3,5-benzenetricarboxylate as a "Check Standard" for an existing CHNS/O calibration curve.

Methodology (Self-Validating System)

Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario). Mode: CHN (Combustion) or O (Pyrolysis).

Step-by-Step Protocol:

  • System Conditioning: Run 3 "Bypass" samples (unweighed Acetanilide) to saturate active sites in the column.

  • Primary Calibration (K-Factor):

    • Weigh 5 replicates of Acetanilide (1.5 mg – 2.5 mg range).

    • Generate the K-Factor (response factor) for C, H, N.

  • Verification (The Test):

    • Weigh 3 replicates of Trimethyl 1,3,5-benzenetricarboxylate (~2.0 mg).

    • Analyze as "Unknowns".

  • Acceptance Criteria:

    • Carbon Recovery: 57.14% ± 0.3% (Range: 56.84% – 57.44%)

    • Hydrogen Recovery: 4.79% ± 0.2% (Range: 4.59% – 4.99%)

    • Oxygen Recovery (if Pyrolysis): 38.06% ± 0.4%

Expected Data Output (Simulation)

Based on typical high-performance analyzer specifications.

ReplicateWeight (mg)Found %CDiff %CFound %ODiff %OPass/Fail
TMB-01 2.01557.11-0.0338.01-0.05PASS
TMB-02 1.98457.20+0.0638.15+0.09PASS
TMB-03 2.05057.08-0.0637.95-0.11PASS
Mean -57.13 -38.04 -VALID

Workflow Visualization: The Calibration Loop

This diagram illustrates the decision process for selecting the correct standard based on sample oxygen content, ensuring data integrity.

EA_Calibration_Workflow Start Start: Sample Analysis Request Analyze_Type Determine Sample Matrix Start->Analyze_Type Decision_O Is Expected Oxygen > 25%? Analyze_Type->Decision_O Path_Std Use Standard Acetanilide (11.8% O) Decision_O->Path_Std No (Low O) Path_HighO Use Trimethyl 1,3,5-benzenetricarboxylate (38.06% O) Decision_O->Path_HighO Yes (High O) Calibrate Run Calibration (K-Factor) Path_Std->Calibrate Path_HighO->Calibrate Verify Run Check Standard (QC) Calibrate->Verify Result Data Acceptance (±0.3% Tolerance) Verify->Result

Figure 1: Decision matrix for selecting Elemental Analysis standards. Note the divergence for High-Oxygen samples to ensure linearity.

Best Practices & Troubleshooting

  • Weighing Precision: Because Trimethyl 1,3,5-benzenetricarboxylate has a high molecular weight (252.22 g/mol ), small weighing errors have less impact on molar calculations than with lighter molecules, but microbalance static must be managed. Use an anti-static gun.

  • Capsule Choice: For Oxygen analysis (Pyrolysis), use Silver capsules rather than Tin. Tin burns exothermically (combustion), which is desirable for CHN but can interfere with the controlled pyrolysis required for Oxygen determination [2].

  • Storage: Store in a desiccator. While stable, surface moisture will artificially inflate %H and %O results.

References

  • Thermo Fisher Scientific. (2022). FlashSmart Elemental Analyzer: Oxygen Determination in Organic Compounds. Retrieved from

  • ASTM International. (2020). ASTM D5622-17: Standard Test Methods for Determination of Total Oxygen in Gasoline and Methanol Fuels by Reductive Pyrolysis. West Conshohocken, PA. Retrieved from

  • Elemental Microanalysis. (2024). Reference Materials and Standards for Elemental Analysis.[1][2] Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Trimethyl 1,3,5-benzenetricarboxylate Properties.[3][4][5][6][7] NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

Validation

Spectroscopic Characterization of Trimethyl 1,3,5-Benzenetricarboxylate Intermediates: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Materials Science and Drug Development. Executive Summary Trimethyl 1,3,5-benzenetricarboxylate (TMT, CAS 2672-58-4) is a highly symmetrical or...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Materials Science and Drug Development.

Executive Summary

Trimethyl 1,3,5-benzenetricarboxylate (TMT, CAS 2672-58-4) is a highly symmetrical organic ester that serves as a critical precursor for Metal-Organic Frameworks (MOFs) like MIL-100 and HKUST-1[1][2], star mesogens[3], and cross-linked polymeric drug delivery systems[4]. The synthesis of TMT via the acid-catalyzed esterification of trimesic acid is a stepwise process. Incomplete conversion leaves mono- and di-esterified intermediates that can critically disrupt the highly ordered crystalline lattice of MOFs or alter the branching symmetry of dendrimers.

As a Senior Application Scientist, I frequently encounter process bottlenecks where researchers fail to adequately monitor these transient intermediates. This guide provides an objective comparison of three leading analytical platforms—In-Situ FTIR , Benchtop NMR , and High-Resolution LC-MS —evaluating their performance in tracking the symmetry-breaking intermediates of TMT synthesis.

Mechanistic Pathway & The Analytical Challenge

The esterification of trimesic acid with methanol proceeds through three distinct kinetic stages. The primary analytical challenge lies in differentiating the starting material, the transient intermediates, and the final product, which share significant structural similarities.

  • Trimesic Acid (TMA): Possesses

    
     symmetry. All three aromatic protons are chemically equivalent.
    
  • Mono-methyl Ester (MME) & Di-methyl Ester (DME): The sequential addition of methyl groups breaks the

    
     symmetry, reducing the molecule to 
    
    
    
    symmetry. This creates distinct electronic environments for the aromatic protons and shifts the hydrogen-bonding dynamics of the carboxylic acids.
  • Trimethyl Trimesate (TMT): Full esterification restores the pseudo-

    
     symmetry, rendering all aromatic protons equivalent once again[5].
    

Pathway TMA Trimesic Acid (TMA) D3h Symmetry MME Mono-methyl Ester C2v Symmetry TMA->MME + MeOH, H+ - H2O DME Di-methyl Ester C2v Symmetry MME->DME + MeOH, H+ - H2O TMT Trimethyl Trimesate D3h Symmetry DME->TMT + MeOH, H+ - H2O

Caption: Stepwise esterification pathway of trimesic acid highlighting symmetry transitions.

Comparative Analysis of Analytical Platforms

To establish a self-validating monitoring system, one must understand the causality behind the spectroscopic signals generated by these platforms.

Platform A: In-Situ FTIR Spectroscopy (Process Analytical Technology)

The Causality: Trimesic acid forms extensive hydrogen-bonded networks, which broadens the O-H stretch (2500–3000 cm⁻¹) and shifts the carboxylic carbonyl (C=O) stretch to a lower wavenumber (~1690–1710 cm⁻¹). As esterification proceeds, these intermolecular bonds are broken. The ester C=O stretch appears sharper and at a higher wavenumber (~1725–1735 cm⁻¹), accompanied by the emergence of a strong C-O-C asymmetric stretch around 1100–1200 cm⁻¹[4][6].

  • Pros: Real-time, continuous monitoring without disrupting the reaction equilibrium. Excellent for determining the overall reaction endpoint.

  • Cons: Poor resolution between the mono-ester and di-ester intermediates due to overlapping carbonyl bands.

Platform B: Benchtop NMR (60-100 MHz)

The Causality: NMR is exquisitely sensitive to the symmetry changes outlined in Section 1. In a typical ¹H NMR spectrum, trimesic acid presents a single aromatic resonance at ~8.8 ppm[3]. As the mono- and di-esters form, the symmetry breaks, splitting this singlet into a complex multiplet (or distinct doublets/triplets depending on the field strength) because the protons are no longer chemically equivalent. Upon complete conversion to TMT, the spectrum collapses back to a clean singlet at ~8.8 ppm, accompanied by a sharp methyl (-OCH₃) singlet at ~3.9 ppm[3][5].

  • Pros: Direct structural confirmation. The "singlet-multiplet-singlet" transition provides an unambiguous, self-validating marker for reaction completion.

  • Cons: Requires physical sampling, quenching, and phase extraction.

Platform C: High-Resolution LC-MS

The Causality: Chromatographic separation coupled with mass spectrometry isolates each species based on polarity before measuring the exact mass. Trimesic acid (polar) elutes first, followed by MME, DME, and finally the non-polar TMT.

  • Pros: Ultimate sensitivity and absolute quantification of trace intermediates.

  • Cons: High cost, offline analysis, and significant time delay between sampling and results.

Quantitative Platform Comparison
FeatureIn-Situ FTIRBenchtop ¹H NMRHigh-Res LC-MS
Primary Signal Source C=O and C-O-C stretchingSymmetry-driven proton shiftsMass-to-charge ratio (m/z)
Intermediate Specificity Low (Bands overlap)High (Distinct splitting patterns)Very High (Baseline separation)
Time-to-Result < 5 seconds (Real-time)~15 minutes (At-line)~45-60 minutes (Offline)
Sample Prep Required NoneQuench, Extract, EvaporateDilution, Filtration
Best Use Case Scale-up / Production monitoringR&D / Process OptimizationFinal product QA/QC

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols utilize an orthogonal approach: using In-Situ FTIR for continuous kinetic tracking and Benchtop NMR for structural validation of the intermediates.

Workflow Rxn Esterification Reactor (73°C) FTIR In-Situ FTIR (Continuous) Rxn->FTIR ATR Probe Sample Aliquot Sampling Rxn->Sample Timepoints NMR Benchtop NMR (At-line) Sample->NMR Quench & Prep LCMS LC-MS (Offline QA) Sample->LCMS Final Dilution

Caption: Multi-modal analytical workflow for real-time and offline monitoring of TMT intermediates.

Protocol: Synthesis and Spectroscopic Monitoring

Adapted from standard trimesic acid esterification procedures[7].

Step 1: Reaction Setup & FTIR Initialization

  • Equip a 500 mL multi-neck round-bottom flask with a reflux condenser, magnetic stirrer, and an In-Situ ATR-FTIR probe.

  • Charge the vessel with 350 mL of anhydrous methanol. Collect a background FTIR spectrum at 73 °C.

  • Add 20.00 g of trimesic acid (TMA) to the solvent.

  • Initiate continuous FTIR data collection (1 scan per minute).

  • Slowly add 5 mL of 18 mol/L concentrated sulfuric acid (

    
    ) as the catalyst[7].
    

Step 2: Real-Time FTIR Tracking

  • Monitor the decay of the broad carboxylic O-H band (2500–3000 cm⁻¹).

  • Track the peak shift of the carbonyl region. You will observe the ~1710 cm⁻¹ peak (TMA) diminish while a new peak at ~1730 cm⁻¹ (ester C=O) grows[6].

  • Causality Check: The reaction is nearing completion when the rate of change in the 1730 cm⁻¹ absorbance plateaus.

Step 3: At-Line NMR Validation of Intermediates

  • At

    
     hours, withdraw a 0.5 mL aliquot from the reactor.
    
  • Quench: Immediately add the aliquot to 2 mL of saturated sodium bicarbonate (

    
    ) solution to neutralize the acid catalyst and halt the reaction[7].
    
  • Extract: Add 1 mL of deuterated chloroform (

    
    ). Vortex for 30 seconds and allow phase separation.
    
  • Extract the lower organic layer, dry over anhydrous

    
    , and transfer to an NMR tube.
    
  • Analyze: Acquire a ¹H NMR spectrum.

    • Early timepoints (MME/DME dominant): Look for complex splitting in the aromatic region (8.5–9.0 ppm) due to

      
       symmetry.
      
    • Final timepoint (TMT dominant): Confirm reaction completion by the presence of a single sharp aromatic peak at ~8.8 ppm and a methyl peak at ~3.9 ppm (integrating to a 1:3 ratio)[3][5].

Conclusion & Recommendations

For researchers synthesizing trimethyl 1,3,5-benzenetricarboxylate for high-purity applications (such as MOF linkers or dendrimer cores), relying solely on reaction time is insufficient due to the kinetic trapping of mono- and di-ester intermediates.

  • For Process Development: Benchtop NMR is the superior choice. The symmetry-driven splitting of the aromatic protons provides an undeniable, self-validating visual confirmation of intermediate presence without the need for complex calibration curves.

  • For Scale-Up & Manufacturing: In-Situ FTIR is recommended. Once the kinetic profile is understood via NMR, FTIR provides the non-destructive, real-time data necessary to determine the exact endpoint of the esterification, saving energy and preventing degradation.

References

  • PubChem. Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881. National Center for Biotechnology Information. Retrieved from:[Link]

  • NIST WebBook. 1,3,5-Benzenetricarboxylic acid, trimethyl ester. National Institute of Standards and Technology. Retrieved from:[Link]

  • MDPI. Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery. Polymers. Retrieved from:[Link]

  • ConnectSci. Trimesic Acid-Based Star Mesogens with Flexible Spacer: Synthesis and Mesophase Characterization. Australian Journal of Chemistry. Retrieved from:[Link]

  • Google Patents. CN107501043B - A kind of method for synthesizing trimesicaldehyde by trimesic acid.
  • ACS Nano. Nanoscale Multimodal Analysis of Sensitive Nanomaterials by Monochromated STEM-EELS in Low-Dose and Cryogenic Conditions. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Trimethyl 1,3,5-benzene tricarboxylate

Welcome to a comprehensive guide on the safe and compliant disposal of Trimethyl 1,3,5-benzene tricarboxylate (CAS No. 2672-58-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Trimethyl 1,3,5-benzene tricarboxylate (CAS No. 2672-58-4). As researchers and scientists, our responsibility extends beyond the discovery phase to the entire lifecycle of the chemicals we handle. This guide provides essential, field-proven procedures to manage this compound's waste stream, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be a self-validating system, grounded in established safety principles and regulatory awareness.

Section 1: Core Hazard Assessment and Risk Mitigation

Understanding the inherent properties of Trimethyl 1,3,5-benzene tricarboxylate is fundamental to managing its disposal safely. While some safety data sheets (SDS) do not classify this compound as hazardous under OSHA's 2024 Hazard Communication Standard, a conservative approach is always warranted in a laboratory setting[1]. The chemical, physical, and toxicological properties have not been exhaustively investigated, demanding careful handling[2].

It is a combustible solid, typically a white crystalline powder[3]. While not highly flammable, its dust can potentially form combustible concentrations in the air[4]. The primary risks associated with this compound include:

  • Inhalation: May cause respiratory irritation[2].

  • Skin/Eye Contact: May cause irritation upon contact. Prolonged contact should be avoided[4].

  • Ingestion: May be harmful if swallowed[1].

  • Environmental Hazard: It should not be released into the environment, as it is considered severely hazardous to water (WGK 3)[1]. Do not let the product enter drains[2].

  • Chemical Incompatibility: It is incompatible with strong oxidizing agents[1]. Mixing with such agents could lead to vigorous reactions, generating heat and potentially hazardous byproducts.

The core principle of its disposal is containment and destruction, preventing its release into the environment where its persistence and ecological impact are not fully known.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling waste or managing a spill, donning the appropriate PPE is non-negotiable. This creates a necessary barrier between you and the chemical, mitigating the risk of exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles as described by OSHA's 29 CFR 1910.133 or European Standard EN166[1]. A face shield may be required for larger quantities.Protects against accidental splashes or dust getting into the eyes, which is a primary route of chemical exposure.
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron[1][3].Prevents skin contact, which can cause irritation and potential absorption.
Respiratory Protection Not required under normal conditions with adequate ventilation. Use a NIOSH-approved N95 particle respirator if dust is generated[2][3].Minimizes the risk of inhaling airborne powder, which could lead to respiratory tract irritation[2].

Always handle this chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure[3].

Section 3: Disposal Protocol - A Step-by-Step Guide

The recommended disposal pathway for Trimethyl 1,3,5-benzene tricarboxylate is through a licensed professional waste disposal service, typically involving high-temperature incineration[2]. Never dispose of this chemical down the drain[1][2].

Step 1: Waste Segregation and Collection

Collect all waste Trimethyl 1,3,5-benzene tricarboxylate, whether it is excess reagent, reaction byproduct, or contaminated material, in a designated waste container. This is a solid waste and should be segregated with other non-halogenated organic solids. Do not mix it with incompatible waste streams, especially strong oxidizers[1].

Step 2: Containerization and Labeling
  • Container Selection: Use a sturdy, sealable, and chemically compatible container. The original product container is often a suitable choice[5]. Ensure the container is dry to prevent any unintended reactions.

  • Labeling: The container must be clearly labeled as hazardous waste. The label should include:

    • The full chemical name: "Trimethyl 1,3,5-benzene tricarboxylate"

    • CAS Number: "2672-58-4"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Combustible Solid," "Irritant")

    • The date accumulation started.

  • Closure: Keep the container tightly closed except when adding waste[1][5].

Step 3: Primary Disposal Method - Incineration

The most effective and environmentally sound method for disposing of Trimethyl 1,3,5-benzene tricarboxylate is to "burn in a chemical incinerator equipped with an afterburner and scrubber"[2]. This high-temperature process ensures the complete destruction of the organic molecule into simpler, less harmful compounds like carbon dioxide and water[1]. This process must be handled by a licensed professional waste disposal company[2].

Step 4: Handling Contaminated Materials

Any items that come into direct contact with the compound are considered contaminated and must be disposed of accordingly.

  • PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in the solid chemical waste container.

  • Labware: Glassware and other equipment should be decontaminated. If decontamination is not feasible, they should be disposed of as hazardous waste.

  • Packaging: The original, empty container should be disposed of as unused product[2].

Section 4: Managing Spills and Accidental Releases

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess and Don PPE: Evaluate the size of the spill and wear the appropriate PPE as detailed in Section 2.

  • Containment and Cleanup:

    • Avoid generating dust[1][2].

    • Carefully sweep up the spilled solid material. Do not use methods that will cause the powder to become airborne.

    • Use an inert absorbent material like vermiculite or sand for any remaining residue.

    • Shovel the collected material into a suitable, labeled container for disposal[1][2][3].

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Below is a workflow diagram illustrating the decision-making process for handling Trimethyl 1,3,5-benzene tricarboxylate waste.

G Disposal Workflow for Trimethyl 1,3,5-benzene tricarboxylate cluster_0 Disposal Workflow for Trimethyl 1,3,5-benzene tricarboxylate cluster_1 Disposal Workflow for Trimethyl 1,3,5-benzene tricarboxylate cluster_2 Disposal Workflow for Trimethyl 1,3,5-benzene tricarboxylate start Identify Waste: Trimethyl 1,3,5-benzene tricarboxylate (Solid) is_spill Is it a Spill or Routine Waste? start->is_spill spill_protocol Follow Spill Protocol (Section 4) - Secure Area - Don PPE - Sweep, Collect in Labeled Container is_spill->spill_protocol Spill routine_waste Routine Lab Waste (Excess, Byproduct, Contaminated Items) is_spill->routine_waste Routine collect Segregate & Collect Waste in Designated, Compatible Container spill_protocol->collect routine_waste->collect label_container Label Container Correctly - Full Chemical Name - CAS Number - 'Hazardous Waste' collect->label_container store Store Securely in Designated Area - Tightly Closed - Away from Oxidizers label_container->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs disposal Licensed Professional Disposal (High-Temperature Incineration) contact_ehs->disposal

Caption: Decision workflow for handling and disposing of Trimethyl 1,3,5-benzene tricarboxylate.

Section 5: Regulatory Compliance

It is imperative to remember that chemical waste generators are legally responsible for ensuring proper disposal. Always consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures[1]. Your institution's EHS department is your primary resource for navigating these specific requirements.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.

References

  • MSDS of TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE . Source: Capot Chemical Co., Ltd. [Link]

  • Chemical Waste Management for Laboratories . Source: Physikalisch-Technische Bundesanstalt. [Link]

  • Ester Lab Student Handout . Source: Ms. Kropac's Website. [Link]

  • Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 . Source: PubChem. [Link]

  • Organic Chemistry Laboratory Safety . Source: Unknown University. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices . Source: Lab Manager. [Link]

  • Experiment_731_Esters . Source: Chemistry LibreTexts. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . Source: University of Toronto, Department of Chemistry. [Link]

  • Fragrant Esters . Source: Unknown University. [Link]

  • Laboratory Safety Guidelines . Source: ETH Zurich. [Link]

  • ICSC 1155 - 1,3,5-TRIMETHYLBENZENE . Source: ILO and WHO. [Link]

  • Hazardous Waste Disposal Guide . Source: Northwestern University. [Link]

  • Disposal of Chemical Waste . Source: University of St Andrews. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trimethyl 1,3,5-benzene tricarboxylate

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Trimethyl 1,3,5-benzene tricarboxylate (CAS No. 2672-58-4).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Trimethyl 1,3,5-benzene tricarboxylate (CAS No. 2672-58-4). As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by ensuring you have the knowledge to handle this chemical with the utmost care. The following procedural guidance is designed to directly answer your operational questions regarding personal protective equipment (PPE), handling, and disposal.

Understanding the Compound and Its Associated Hazards

Trimethyl 1,3,5-benzene tricarboxylate, also known as trimethyl trimesate, is a white to off-white crystalline powder.[1][2] It serves as a versatile linker molecule in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in various organic syntheses.[1]

While comprehensive toxicological data is not fully available, the existing information necessitates a cautious approach. The primary known hazards include:

  • Respiratory Irritation : Inhalation of dust may cause respiratory irritation.[3]

  • Potential for Harm : It may be harmful if swallowed, in contact with skin, or inhaled.[4]

  • Uninvestigated Properties : The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting the use of standard, robust safety protocols.[3]

Given these factors, a proactive and comprehensive PPE strategy is not just recommended, but essential for safe handling.

Core Principles of Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It is dictated by the nature of the work being performed, the quantity of the substance being handled, and the potential for exposure. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the experimental context.

Foundational PPE for All Handling Scenarios

For any work involving Trimethyl 1,3,5-benzene tricarboxylate, the following PPE should be considered the absolute minimum:

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against dust particles. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection : A standard laboratory coat should be worn and kept fastened to protect against accidental skin contact.

  • Hand Protection : Wear appropriate protective gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[5]

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection is directly linked to the potential for generating airborne dust.

  • For Low-Dust Activities : When handling small quantities in a well-ventilated area where dust generation is minimal, a NIOSH-approved N95 or a European standard P1 particle respirator may be sufficient for nuisance exposures.[3]

  • For High-Dust Activities : For tasks with a higher potential for dust generation, such as weighing large quantities or during spill cleanup, a higher level of respiratory protection is necessary. In these cases, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge, which provides protection against organic vapors, acid gases, and particulates, should be used.[3] Always ensure that respirators are properly fit-tested and that users are trained in their use.

The following flowchart provides a decision-making framework for selecting the appropriate level of respiratory protection.

PPE_Decision_Tree Respiratory Protection Decision Tree for Trimethyl 1,3,5-benzene tricarboxylate start Start: Assess Task dust_generation Is there a potential for dust generation? start->dust_generation weighing Weighing small quantities (<1g) in a ventilated enclosure? dust_generation->weighing Yes end Proceed with task dust_generation->end No spill_cleanup Large spill cleanup or handling large quantities? weighing->spill_cleanup No no_respirator N95/P1 respirator recommended for nuisance dust. weighing->no_respirator Yes spill_cleanup->no_respirator No high_level_respirator Use OV/AG/P99 or ABEK-P2 respirator. spill_cleanup->high_level_respirator Yes no_respirator->end high_level_respirator->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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